molecular formula C21H21N5O3 B15622932 (Rac)-NPD6433

(Rac)-NPD6433

Cat. No.: B15622932
M. Wt: 391.4 g/mol
InChI Key: IXWNPEOFLGJGLY-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-NPD6433 is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 3-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]diazenyl]-1H-indole-2-carboxylate

InChI

InChI=1S/C21H21N5O3/c1-29-21(28)20-19(15-5-2-3-6-16(15)22-20)23-24-25-10-13-9-14(12-25)17-7-4-8-18(27)26(17)11-13/h2-8,13-14,22H,9-12H2,1H3/t13-,14+/m0/s1

InChI Key

IXWNPEOFLGJGLY-UONOGXRCSA-N

Origin of Product

United States

Foundational & Exploratory

(Rac)-NPD6433: A Comprehensive Technical Guide to a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-NPD6433 is a synthetic, racemic triazenyl indole (B1671886) compound that has demonstrated broad-spectrum antifungal activity. Its primary mechanism of action is the inhibition of fatty acid biosynthesis, a fundamental cellular process in fungi. Specifically, this compound targets the enoyl reductase (ER) domain of fatty acid synthase 1 (Fas1), a key enzyme in this pathway. This targeted inhibition disrupts the production of essential fatty acids, leading to fungal cell death. This document provides an in-depth technical overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies associated with this compound.

Chemical Structure and Physicochemical Properties

This compound, systematically named ethyl 3-(1-piperidinyldiazenyl)-1H-indole-2-carboxylate, is characterized by an indole core substituted at the 3-position with a piperidinyl-diazenyl group and at the 2-position with an ethyl carboxylate group. The presence of a chiral center at the nitrogen atom of the triazene (B1217601) group results in a racemic mixture.

Chemical Structure:

this compound Chemical Structure

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundEthyl Indole-2-carboxylate (B1230498)
CAS Number Not Available3770-50-1
Molecular Formula C₁₈H₂₂N₄O₂C₁₁H₁₁NO₂[1]
Molecular Weight 342.4 g/mol 189.21 g/mol [1]
SMILES Not AvailableCCOC(=O)C1=CC2=CC=CC=C2N1[1]
Melting Point Not Available122-125 °C
Boiling Point Not AvailableNot Available
Solubility Not AvailableNot Available
m/z ratio (intact) 392[2]Not Applicable

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal effect by inhibiting the fungal fatty acid biosynthesis pathway. This pathway is essential for producing fatty acids required for cell membrane integrity, energy storage, and the synthesis of other vital molecules.

The key target of this compound is the enoyl reductase (ER) domain of fatty acid synthase 1 (Fas1).[3][4] The proposed mechanism involves the cleavage of the triazene linkage in NPD6433, which releases a reactive diazonium species. This reactive intermediate then covalently modifies and inhibits the ER domain of Fas1, thereby blocking the final reductive step in the fatty acid elongation cycle.

The inhibition of Fas1 leads to a depletion of cellular fatty acids, which in turn disrupts the fungal cell membrane and ultimately leads to cell death.

Inhibition of Fungal Fatty Acid Biosynthesis by this compound

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis of related ethyl 3-(substituted)-1H-indole-2-carboxylates generally involves the Fischer indole synthesis followed by functionalization at the 3-position. A plausible synthetic route for this compound would likely involve the diazotization of an aniline (B41778) precursor followed by coupling with piperidine (B6355638) to form the triazene moiety, which is then introduced into the indole scaffold.

Haploinsufficiency Profiling (HIP) for Target Identification

Haploinsufficiency profiling is a powerful chemogenomic tool used to identify the cellular target of a compound. The principle is that a diploid yeast strain heterozygous for a deletion of the drug target gene will be hypersensitive to the drug.[5][6]

General Protocol:

  • Yeast Strain Library: A pooled collection of heterozygous diploid Saccharomyces cerevisiae deletion strains, each with a unique DNA barcode, is used.

  • Drug Treatment: The pooled yeast culture is grown in the presence of a sub-lethal concentration of this compound. A control culture is grown without the drug.

  • Competitive Growth: The strains are allowed to grow competitively for a defined period.

  • DNA Extraction and Barcode Amplification: Genomic DNA is extracted from both the treated and control cultures. The unique barcodes are amplified using PCR.

  • Microarray or Next-Generation Sequencing: The amplified barcodes are hybridized to a microarray or sequenced to determine the relative abundance of each strain in the treated versus the control pool.

  • Data Analysis: Strains that are significantly depleted in the drug-treated pool are identified. The deleted gene in these hypersensitive strains represents a putative drug target. In the case of NPD6433, this method identified FAS1 as the primary target.[4]

HIP_Workflow cluster_C Control Arm cluster_T Treated Arm Pool Pool of Heterozygous Yeast Deletion Strains Split Pool->Split Control Control Culture (No Drug) Split->Control Treated Treated Culture (+ NPD6433) Split->Treated Growth Competitive Growth Control->Growth Treated->Growth DNA_Extraction_C Genomic DNA Extraction Growth->DNA_Extraction_C DNA_Extraction_T Genomic DNA Extraction Growth->DNA_Extraction_T PCR_C Barcode PCR Amplification DNA_Extraction_C->PCR_C PCR_T Barcode PCR Amplification DNA_Extraction_T->PCR_T Analysis Microarray or Sequencing Analysis PCR_C->Analysis PCR_T->Analysis Result Identification of Hypersensitive Strains (e.g., Δfas1/FAS1) Analysis->Result

References

(Rac)-NPD6433: A Covalent Inhibitor of Fungal Fatty Acid Synthase 1 (Fas1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

(Rac)-NPD6433 is a novel triazenyl indole (B1671886) compound demonstrating broad-spectrum antifungal activity against a range of clinically relevant fungal pathogens. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its direct interaction with and inhibition of the fungal Fatty Acid Synthase 1 (Fas1). Mechanistic studies have revealed that this compound acts as a covalent inhibitor of the enoyl reductase (ER) domain of Fas1, leading to the arrest of essential fatty acid biosynthesis and subsequent fungal cell death. This guide details the quantitative antifungal efficacy, the specific molecular interactions, and the downstream cellular consequences of Fas1 inhibition by this compound. Furthermore, it outlines the key experimental protocols used to elucidate this mechanism of action, providing a valuable resource for researchers and drug development professionals in the field of antifungal discovery.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal drug resistance, presents a significant global health challenge. Fatty acid biosynthesis is an essential metabolic pathway in fungi, and its components represent promising targets for the development of novel antifungal agents. The fungal Fatty Acid Synthase (FAS) is a large, multi-domain enzyme complex responsible for the synthesis of fatty acids. In fungi, this complex is encoded by two genes, FAS1 and FAS2. This compound was identified through high-throughput screening of a natural product library for its potent and broad-spectrum antifungal activity.[1][2] Subsequent mechanistic studies have pinpointed Fas1 as the primary molecular target of this compound.[1][3][4]

Quantitative Antifungal Activity of this compound

This compound exhibits potent antifungal activity against a variety of pathogenic yeasts and molds. The minimum inhibitory concentration required to inhibit 80% of fungal growth (MIC₈₀) has been determined for several key species under Clinical Laboratory Standards Institute (CLSI) conditions.

Fungal SpeciesIsolateThis compound MIC₈₀ (μg/mL)
Candida albicansSC53142.5
Candida glabrataBG25
Candida auris038110
Cryptococcus neoformansH991.25
Aspergillus fumigatusAf2935

Table 1: Antifungal Activity of this compound against Pathogenic Fungi. Data extracted from Iyer et al., 2023.[1]

Mechanism of Action: Covalent Inhibition of Fas1

The primary mechanism of action of this compound is the covalent inhibition of the enoyl reductase (ER) domain of Fatty Acid Synthase 1 (Fas1).[1][4][5] This inhibition disrupts the fatty acid biosynthesis pathway, which is essential for fungal viability.

Proposed Chemical Mechanism

This compound is a triazenyl indole. It is proposed that under physiological conditions, the triazene (B1217601) linkage of NPD6433 undergoes cleavage, releasing a reactive diazonium moiety.[1][6] This highly electrophilic diazonium species then forms a covalent adduct with nucleophilic residues within the ER domain of Fas1, leading to irreversible inhibition of the enzyme.[1]

NPD6433 This compound (Triazenyl Indole) Cleavage Triazene Cleavage NPD6433->Cleavage Diazonium Reactive Diazonium Moiety Cleavage->Diazonium Active Indole Indole Moiety (Inactive) Cleavage->Indole Inactive Fas1_ER Fas1 Enoyl Reductase Domain Diazonium->Fas1_ER Covalent Modification Covalent_Adduct Covalent Adduct (Inactive Fas1) Fas1_ER->Covalent_Adduct

Figure 1: Proposed activation and covalent modification of Fas1 by this compound.

Downstream Cellular Effects

The inhibition of Fas1 by this compound has significant consequences for fungal cells:

  • Arrest of Fatty Acid Biosynthesis: The primary effect is the cessation of de novo fatty acid synthesis.[1][4]

  • Loss of Viability: Prolonged inhibition of this essential pathway leads to fungal cell death. Exposure of C. albicans to NPD6433 resulted in a greater than 2-log reduction in viability after 48 hours.[2]

  • Impairment of Virulence Traits: Even at sublethal concentrations, NPD6433 can impair key virulence factors in pathogenic fungi.[1][7] This includes the inhibition of biofilm formation in Candida species and a reduction in capsule size in Cryptococcus neoformans.[7]

NPD6433 This compound Fas1 Fas1 Inhibition NPD6433->Fas1 FA_synthesis Fatty Acid Biosynthesis Arrest Fas1->FA_synthesis Cell_death Fungal Cell Death FA_synthesis->Cell_death Virulence Impaired Virulence (e.g., Biofilm, Capsule) FA_synthesis->Virulence

Figure 2: Cellular consequences of Fas1 inhibition by this compound.

Experimental Protocols

The mechanism of action of this compound on Fas1 was elucidated through a series of key experiments. Detailed methodologies are provided below.

Haploinsufficiency Profiling (HIP)

This genetic screen identifies drug targets by leveraging the concept that a reduction in the copy number of the target gene (from two to one in a diploid organism) can sensitize the cell to an inhibitor of that gene's product.

Protocol:

  • A pooled library of heterozygous essential gene deletion strains of Saccharomyces cerevisiae is cultured in the presence and absence of a sub-lethal concentration of this compound.

  • Genomic DNA is extracted from the cell populations after a defined period of growth.

  • The unique barcode sequences identifying each deletion strain are amplified by PCR.

  • The abundance of each barcode is quantified using high-throughput sequencing.

  • A chemical-genetic interaction score is calculated for each strain, with a significant negative score indicating hypersensitivity to the compound. In the case of NPD6433, the FAS1 heterozygous strain was a significant outlier.[1]

cluster_0 HIP Screen Workflow Pool Pooled Heterozygous Deletion Library Treatment Culture with/without This compound Pool->Treatment gDNA Genomic DNA Extraction Treatment->gDNA PCR Barcode PCR Amplification gDNA->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Analysis Data Analysis & Interaction Scoring Sequencing->Analysis

Figure 3: Experimental workflow for Haploinsufficiency Profiling (HIP).

Selection and Sequencing of Resistant Mutants

This method identifies the drug target by selecting for spontaneous mutants that can grow in the presence of lethal concentrations of the compound and then identifying the mutations responsible for resistance.

Protocol:

  • A large population of drug-sensitized fungal cells (e.g., S. cerevisiae with impaired drug efflux) is plated on solid medium containing a lethal concentration of this compound.

  • Colonies that arise are isolated and their resistance to the compound is confirmed.

  • Genomic DNA is extracted from the resistant mutants.

  • The gene encoding the putative target, in this case FAS1, is amplified by PCR and sequenced to identify mutations.

  • Identified mutations are mapped onto the protein structure to understand the basis of resistance.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is used to analyze the chemical stability of this compound and to detect the formation of the reactive diazonium species.

Protocol:

  • This compound is incubated in a relevant buffer system.

  • At various time points, aliquots are taken and analyzed by LC-MS.

  • The mass spectrometer is set to detect the parent compound and potential degradation products.

  • UV-visible spectra of the eluting peaks are also recorded. The analysis of NPD6433 revealed a major peak corresponding to the intact compound and a minor peak consistent with the formation of the indole moiety following triazene cleavage.[1]

Structure-Activity Relationship (SAR)

A preliminary SAR study was conducted using commercially available analogs of this compound to identify the chemical features crucial for its antifungal activity.

CompoundR1 GroupR2 GroupRelative Activity vs. NPD6433
This compound H-N=N-C₅H₁₀N1x
Analog 1-CH₃-N=N-C₅H₁₀N~1x
Analog 2H-NH₂>10x weaker
Analog 3H-NO₂>10x weaker

Table 2: Structure-Activity Relationship of this compound Analogs. Data extracted from Iyer et al., 2023.[1]

The SAR data suggest that the triazene moiety is essential for the antifungal activity of this compound, as analogs lacking this group were significantly less potent. This supports the proposed mechanism involving the release of a reactive diazonium species.[1]

Conclusion

This compound represents a promising new class of antifungal agents with a distinct mechanism of action. Its covalent inhibition of the enoyl reductase domain of Fas1 effectively shuts down the essential fatty acid biosynthesis pathway in fungi, leading to cell death and the attenuation of virulence. The detailed mechanistic understanding and the established experimental protocols outlined in this technical guide provide a solid foundation for the further development of Fas1 inhibitors as a novel therapeutic strategy to combat fungal infections.

References

(Rac)-NPD6433: A Comprehensive Technical Guide to its Antifungal Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-NPD6433 is a novel triazenyl indole (B1671886) compound demonstrating a broad-spectrum of antifungal activity against several clinically significant human fungal pathogens. This document provides an in-depth technical overview of the antifungal properties of this compound, including its quantitative antifungal spectrum, detailed experimental protocols for susceptibility testing, and its mechanism of action within the fungal cell.

Antifungal Spectrum of this compound

This compound exhibits potent inhibitory activity against a range of pathogenic yeasts and molds. The minimum inhibitory concentration required to inhibit 80% of growth (MIC80) has been determined for several key fungal species, highlighting its potential as a broad-spectrum antifungal agent.

Table 1: MIC80 Values of this compound Against Various Fungal Pathogens
Fungal SpeciesIsolateMIC80 (µg/mL)
Candida albicansSC53145
Candida glabrataBG210
Candida aurisAR038710
Cryptococcus neoformansH991.25
Aspergillus fumigatusAf29310

Note: The MIC80 values presented are based on data from available research. Values may vary depending on the specific fungal strain and testing conditions.

Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

This compound targets and inhibits a crucial enzyme in the fungal fatty acid biosynthesis pathway: the enoyl reductase (ER) domain of fatty acid synthase 1 (Fas1).[1][2][3][4] This inhibition is covalent and disrupts the flavin mononucleotide (FMN)-dependent NADPH-oxidation activity of the ER domain, thereby arresting the production of essential fatty acids.[1][2]

The fungal fatty acid synthesis pathway begins with the conversion of cytosolic citrate (B86180) to acetyl-CoA.[5] Acetyl-CoA is then carboxylated to malonyl-CoA.[5] These two molecules serve as the building blocks for the synthesis of long-chain fatty acids, a process catalyzed by the multi-enzyme complex, fatty acid synthase (FAS).[5] The enoyl reductase domain of Fas1 is responsible for the final reduction step in each cycle of fatty acid elongation. By inhibiting this key step, this compound effectively halts the entire fatty acid synthesis pathway, leading to fungal cell death.

FAS_Pathway_Inhibition Fungal Fatty Acid Biosynthesis Pathway and Inhibition by this compound cluster_0 Cytosol cluster_1 Fatty Acid Elongation Cycle (within FAS) Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ATP-citrate lyase MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA carboxylase FAS_complex Fatty Acid Synthase (FAS) Complex AcetylCoA->FAS_complex MalonylCoA->FAS_complex Condensation Condensation Reduction1 Reduction (Ketoacyl reductase) Condensation->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction (Enoyl reductase) Dehydration->Reduction2 Reduction2->Condensation Next cycle FattyAcids Saturated Fatty Acids Reduction2->FattyAcids Final Product NPD6433 This compound NPD6433->Reduction2 Covalent Inhibition

Caption: Fungal Fatty Acid Biosynthesis Pathway and Inhibition by this compound.

Experimental Protocols

The antifungal susceptibility of this compound is determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Antifungal Susceptibility Testing for Yeasts (Candida spp., Cryptococcus neoformans)

The methodology follows the guidelines of the CLSI M27-A3 document.[6][7][8][9][10]

1. Preparation of this compound Stock Solution:

  • This compound is dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 10 mg/mL).

  • The stock solution is stored at -20°C.

2. Preparation of Microdilution Plates:

  • A serial two-fold dilution of the this compound stock solution is prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.

  • The final concentrations of this compound typically range from 0.03 to 32 µg/mL.

3. Inoculum Preparation:

  • Fungal isolates are grown on Sabouraud dextrose agar (B569324) plates for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

4. Incubation:

  • The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

5. Determination of MIC80:

  • The growth in each well is assessed visually or by using a spectrophotometer to measure the optical density at 600 nm.

  • The MIC80 is defined as the lowest concentration of this compound that causes an 80% reduction in growth compared to the growth in the drug-free control well.

Antifungal Susceptibility Testing for Filamentous Fungi (Aspergillus fumigatus)

The methodology is based on the CLSI M38-A2 document.[11][12][13]

1. Preparation of this compound Stock Solution:

  • Same as for yeasts.

2. Preparation of Microdilution Plates:

  • Same as for yeasts.

3. Inoculum Preparation:

  • Aspergillus fumigatus is grown on potato dextrose agar for 5-7 days to allow for sufficient conidiation.

  • Conidia are harvested by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

  • The conidial suspension is transferred to a sterile tube and the heavy particles are allowed to settle for 3-5 minutes.

  • The upper suspension is transferred to a new tube and the conidia are counted using a hemocytometer.

  • The conidial suspension is diluted in RPMI 1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in the microtiter plate wells.

4. Incubation:

  • The inoculated microtiter plates are incubated at 35°C for 48-72 hours.

5. Determination of MIC:

  • Due to the filamentous nature of the growth, the endpoint is typically read as the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that causes complete visual inhibition of growth. For some studies, a colorimetric indicator like AlamarBlue may be used to assess viability.

Antifungal_Susceptibility_Workflow Antifungal Susceptibility Testing Workflow cluster_0 Preparation cluster_1 Inoculum Preparation A Prepare this compound Stock Solution in DMSO B Perform Serial Dilutions in 96-well Plate with RPMI 1640 A->B D Inoculate 96-well Plate with Fungal Suspension B->D C_Yeast Yeast: Culture on Agar -> Suspend in Saline -> Adjust to 0.5 McFarland -> Dilute in RPMI C_Yeast->D C_Mold Mold: Culture on Agar -> Harvest Conidia -> Count -> Dilute in RPMI C_Mold->D E Incubate at 35°C D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine MIC80/MIC F->G

Caption: Workflow for Antifungal Susceptibility Testing.

Conclusion

This compound demonstrates significant antifungal activity against a broad range of clinically important fungal pathogens. Its novel mechanism of action, targeting the essential fatty acid biosynthesis pathway, presents a promising avenue for the development of new antifungal therapies, particularly in the context of emerging resistance to existing drug classes. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its antifungal potency in a research and development setting.

References

(Rac)-NPD6433: A Novel Antifungal Agent Targeting Fatty Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-NPD6433 is a promising broad-spectrum antifungal compound identified through the screening of a natural product library. This triazenyl indole (B1671886) derivative effectively inhibits fungal growth by targeting a crucial enzyme in fatty acid synthesis, a pathway essential for fungal viability and virulence. Its unique mechanism of action, involving the formation of a reactive diazonium intermediate that covalently modifies the target enzyme, presents a novel strategy for combating drug-resistant fungal pathogens.

Discovery and Origin

This compound was discovered by researchers from the University of Toronto and affiliated organizations through a high-throughput screening of the RIKEN natural product depository.[1][2][3] The screen was conducted against representative isolates of four major human fungal pathogens: Candida albicans, Candida glabrata, Candida auris, and Cryptococcus neoformans.[2][3] NPD6433, a triazenyl indole, emerged as a promising candidate due to its broad-spectrum antifungal activity and favorable tolerability in human cells.[2] Further investigations confirmed its activity against the filamentous mold Aspergillus fumigatus as well.[1][3][4]

Mechanism of Action: Covalent Inhibition of Fatty Acid Synthase 1 (Fas1)

Mechanistic studies have definitively identified fatty acid synthase 1 (Fas1) as the primary target of this compound.[1][2][3] Specifically, the compound inhibits the enoyl reductase (ER) domain of Fas1.[1][3][5] The proposed mechanism involves the acid-mediated cleavage of the triazene (B1217601) linkage in the NPD6433 molecule, which generates a reactive diazonium moiety.[1][5] This highly reactive intermediate then forms a covalent adduct with nucleophilic amino acid residues within the active site of the Fas1 ER domain.[1] This irreversible binding inhibits the flavin mononucleotide (FMN)-dependent NADPH-oxidation activity of the ER domain, thereby arresting essential fatty acid biosynthesis.[1][3][5] The inhibition of this critical metabolic pathway ultimately leads to fungal cell death.[1][2]

NPD6433_Mechanism_of_Action cluster_extracellular Extracellular/Intracellular Environment cluster_fungal_cell Fungal Cell cluster_fas1 Fatty Acid Synthase 1 (Fas1) NPD6433 This compound (Triazenyl Indole) Reactive_Diazonium Reactive Diazonium Moiety NPD6433->Reactive_Diazonium Acid-mediated cleavage ER_Domain Enoyl Reductase (ER) Domain Reactive_Diazonium->ER_Domain Covalent Adduction Inhibited_ER_Domain Inhibited ER Domain (Covalent Adduct) Inhibition_FAB Inhibition Inhibited_ER_Domain->Inhibition_FAB Leads to Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Fungal_Viability Fungal Viability & Virulence Fatty_Acid_Biosynthesis->Fungal_Viability Essential for Inhibition_FAB->Fatty_Acid_Biosynthesis Blocks Cell_Death Cell Death Inhibition_FAB->Cell_Death Results in

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

In Vitro Antifungal Activity
Compound/AnalogTarget OrganismMIC₈₀ (μg/mL)Relative Activity Change vs. NPD6433
This compound Candida albicans~8-
Analog 1 (Modified indole ring)Candida albicans~42x increase
Analog 2 (Modified indole ring)Candida albicans~42x increase
Analog 3 (Modified non-indole moiety, extended ester chain)Candida albicans~42x increase
Analog 4 (Modified non-indole moiety, extended ester chain)Candida albicans~42x increase

Data synthesized from Iyer et al.[5]

Mass Spectrometry Analysis
Analytem/z RatioElution Time (min)Identification
Intact this compound3924.24Parent Compound
NPD6433-derived fragment2023.53Diazonium Moiety

Data from LC-UV-MS analysis of this compound.[1][6]

Effects on Fungal Virulence and Viability
ExperimentFungal SpeciesTreatmentObserved Effect
Viability AssayCandida albicansThis compound>2-log reduction in viability after 48 hours.[2]
Capsule Size QuantificationCryptococcus neoformansSub-MIC this compoundSignificant decrease in capsule size.[1][7]
Biofilm Formation AssayCandida albicansThis compoundMarkedly reduced biofilm formation; 100-fold reduction in viable CFUs from catheter fluid.[7]
In Vivo Nematode ModelCaenorhabditis elegans infected with azole-resistant C. albicansThis compoundSignificant and dose-dependent extension of lifespan.[2][4][5]

Key Experimental Protocols

Haploinsufficiency Profiling (HIP)

Haploinsufficiency profiling was employed to identify the genetic determinants of NPD6433 susceptibility, thus pointing to its molecular target.

Methodology:

  • A pooled collection of heterozygous deletion mutants of essential genes in Saccharomyces cerevisiae (and Candida albicans), where each strain has a unique DNA barcode, is cultured.

  • The pooled culture is divided and grown in the presence of a sub-lethal concentration of this compound or a vehicle control (e.g., DMSO).

  • After a period of growth, genomic DNA is extracted from both the treated and control populations.

  • The DNA barcodes are amplified using PCR.

  • High-throughput sequencing is used to determine the relative abundance of each barcoded strain in both conditions.

  • A fitness score is calculated for each mutant. Strains with mutations in the drug's target gene or pathway will be hypersensitive to the compound and thus underrepresented in the treated population. Fas1 was identified as the only essential gene that significantly altered NPD6433 susceptibility.[2]

HIP_Workflow Pool Pool of Barcoded Heterozygous Deletion Mutants Split Split Population Pool->Split Control Culture with Vehicle Control Split->Control Control Group Treatment Culture with This compound Split->Treatment Treatment Group DNA_Ext_C Genomic DNA Extraction Control->DNA_Ext_C DNA_Ext_T Genomic DNA Extraction Treatment->DNA_Ext_T PCR_C Barcode PCR Amplification DNA_Ext_C->PCR_C PCR_T Barcode PCR Amplification DNA_Ext_T->PCR_T Sequencing High-Throughput Sequencing PCR_C->Sequencing PCR_T->Sequencing Analysis Data Analysis: Compare Barcode Abundance Sequencing->Analysis Result Identify Hypersensitive Mutants (e.g., fas1Δ/FAS1) Analysis->Result

Caption: Haploinsufficiency Profiling (HIP) Workflow.
LC-UV-MS Analysis for Compound Stability and Cleavage

Liquid chromatography-ultraviolet-mass spectrometry (LC-UV-MS) was used to analyze the stability of NPD6433 and identify its cleavage products.

Methodology:

  • A solution of this compound is prepared in a relevant buffer.

  • The solution is incubated to allow for potential degradation or cleavage.

  • Samples are injected into a liquid chromatography system to separate the components based on their physicochemical properties (e.g., polarity).

  • As components elute from the column, they pass through a UV-Vis detector, which records their absorption spectra.

  • The eluate then enters a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio, allowing for the identification of the parent compound and any fragments.[1]

  • Analysis of the data revealed a major peak corresponding to the intact NPD6433 (m/z 392) and a secondary peak consistent with the diazonium moiety (m/z 202).[1][5][6]

Fas1 Enoyl Reductase (ER) Activity Assay

The direct inhibitory effect of NPD6433 on the ER domain of Fas1 was assessed by monitoring NADPH consumption.

Methodology:

  • The fatty acid synthase (FAS) holo-complex is purified from fungal lysates.

  • The purified enzyme is incubated in a reaction mixture containing its substrate and the cofactor NADPH.

  • This compound or a vehicle control is added to the reaction.

  • The oxidation of NADPH to NADP⁺ is monitored over time by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

  • A diminished rate of NADPH consumption in the presence of NPD6433 indicates inhibition of an NADPH-dependent domain (either ER or ketoreductase). Further experiments, such as competition with the FMN cofactor, confirmed the specific inhibition of the ER domain.[5]

References

(Rac)-NPD6433: A Covalent Inhibitor of Fungal Enoyl Reductase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-NPD6433 is a novel triazenyl indole (B1671886) compound that demonstrates broad-spectrum antifungal activity through the covalent inhibition of the enoyl reductase (ER) domain of fatty acid synthase 1 (Fas1). By disrupting the essential process of fatty acid biosynthesis in fungi, this compound presents a promising avenue for the development of new antifungal therapeutics, particularly in the context of rising drug resistance. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The increasing prevalence of invasive fungal infections, coupled with the emergence of antifungal drug resistance, necessitates the discovery and development of novel therapeutic agents with new mechanisms of action. The fungal fatty acid biosynthesis (FAS) pathway, which is essential for fungal viability and pathogenesis, represents a compelling target for new antifungals. This compound was identified through high-throughput screening as a potent inhibitor of several major human fungal pathogens. Mechanistic studies have revealed that it acts as a covalent inhibitor of the enoyl reductase domain of Fas1, a key enzyme in the FAS pathway.

Mechanism of Covalent Inhibition

This compound is proposed to act as a prodrug that, under acidic conditions, undergoes cleavage of its triazene (B1217601) linkage to release a highly reactive diazonium cation. This electrophilic species then covalently modifies nucleophilic residues within the active site of the enoyl reductase domain of Fas1, leading to irreversible inactivation of the enzyme and subsequent disruption of fatty acid biosynthesis.

G Mechanism of Covalent Inhibition by this compound cluster_activation Activation cluster_inhibition Enzyme Inactivation cluster_pathway Biological Consequence NPD6433 This compound (Triazenyl Indole) Cleavage Acid-mediated Cleavage NPD6433->Cleavage Diazonium Reactive Diazonium Cation Cleavage->Diazonium Indole Indole byproduct Cleavage->Indole Fas1_ER Fas1 Enoyl Reductase Domain (Active) Diazonium->Fas1_ER Covalent Modification Covalent_Adduct Covalently Modified Fas1 Enoyl Reductase (Inactive) Fas1_ER->Covalent_Adduct FAB Fatty Acid Biosynthesis Covalent_Adduct->FAB Blocks Inhibition Inhibition FAB->Inhibition Fungal_Death Fungal Cell Death Inhibition->Fungal_Death

Caption: Covalent inhibition of Fas1 enoyl reductase by this compound.

Quantitative Data

The antifungal activity of this compound and its analogs has been quantified against a panel of pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentration 80 (MIC80), the concentration at which 80% of fungal growth is inhibited.

CompoundCandida albicans MIC80 (µg/mL)Candida glabrata MIC80 (µg/mL)Candida auris MIC80 (µg/mL)Cryptococcus neoformans MIC80 (µg/mL)Aspergillus fumigatus MIC80 (µg/mL)
This compound 12.56.2512.53.1312.5
Analog 16.253.136.251.566.25
Analog 2>100>100>100>100>100

Data extracted from publicly available research literature.

Experimental Protocols

Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.

  • Inoculum Preparation: Fungal isolates are grown on appropriate agar (B569324) plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Incubation: The fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC80 is determined as the lowest drug concentration that causes an 80% reduction in turbidity compared to the growth in the drug-free control well, as measured by a spectrophotometer at 600 nm.

Target Identification by Haploinsufficiency Profiling (HIP)

This chemogenomic profiling method identifies drug targets by screening a collection of heterozygous yeast deletion mutants.

G Haploinsufficiency Profiling (HIP) Workflow Pool Pool of Heterozygous Yeast Deletion Strains Split Split Pool Pool->Split Control Control Culture (DMSO) Split->Control Treatment Treatment Culture (this compound) Split->Treatment Growth Competitive Growth Control->Growth Treatment->Growth Harvest Harvest Cells & Extract Genomic DNA Growth->Harvest PCR PCR Amplify Barcodes Harvest->PCR Microarray Hybridize to Microarray PCR->Microarray Analysis Data Analysis: Identify Depleted Strains Microarray->Analysis Target Identify Drug Target (e.g., Fas1) Analysis->Target

Caption: Experimental workflow for target identification using HIP.

  • Strain Pooling: A complete collection of Saccharomyces cerevisiae heterozygous deletion strains, each with a unique DNA barcode, is pooled together.

  • Competitive Growth: The pooled strains are grown in the presence of a sub-lethal concentration of this compound and in a control culture with DMSO.

  • Genomic DNA Extraction: After a period of competitive growth, genomic DNA is extracted from both the treatment and control cultures.

  • Barcode Amplification and Hybridization: The unique DNA barcodes are amplified by PCR and hybridized to a microarray.

  • Data Analysis: The signal intensity for each barcode on the microarray is quantified. Strains that are hypersensitive to the compound will be depleted from the culture, resulting in a lower barcode signal compared to the control. The gene deleted in the most hypersensitive strain is the putative drug target.

Fungal Fatty Acid Synthase (FAS) Enzyme Activity Assay

This assay measures the activity of purified fungal FAS by monitoring the oxidation of NADPH.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing potassium phosphate (B84403) buffer, EDTA, DTT, acetyl-CoA, and malonyl-CoA.

  • Enzyme and Inhibitor Incubation: Purified fungal FAS is pre-incubated with varying concentrations of this compound or a vehicle control.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.

  • Activity Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer. The rate of NADPH consumption is proportional to FAS activity.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the rate of NADPH oxidation in the presence of the inhibitor to the control. IC50 values can be calculated from the dose-response curve.

LC-MS/MS for Covalent Adduct Identification

This method is used to confirm the covalent modification of the Fas1 enoyl reductase domain by this compound.

  • Protein Incubation: Purified fungal Fas1 is incubated with an excess of this compound.

  • Proteolytic Digestion: The protein is denatured, reduced, alkylated, and then digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra are searched against the known sequence of Fas1 to identify peptides. A mass shift on a peptide corresponding to the addition of the diazonium moiety of this compound confirms covalent modification. The specific site of adduction can be identified by analyzing the fragmentation pattern of the modified peptide.

Fungal Fatty Acid Biosynthesis Pathway

The fungal fatty acid synthase (FAS) is a large, multi-enzyme complex that catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. The enoyl reductase (ER) domain, the target of this compound, catalyzes the final reductive step in each cycle of fatty acid elongation.

G Fungal Fatty Acid Biosynthesis Pathway AcetylCoA Acetyl-CoA Condensation Condensation (Ketoacyl Synthase) AcetylCoA->Condensation MalonylCoA Malonyl-CoA MalonylCoA->Condensation Reduction1 Reduction (Ketoacyl Reductase) Condensation->Reduction1 Dehydration Dehydration (Dehydratase) Reduction1->Dehydration Reduction2 Reduction (Enoyl Reductase) Dehydration->Reduction2 Elongated_Acyl_ACP Elongated Acyl-ACP Reduction2->Elongated_Acyl_ACP Elongated_Acyl_ACP->Condensation Next Cycle Palmitate Palmitate Elongated_Acyl_ACP->Palmitate Termination NPD6433 This compound NPD6433->Reduction2 Inhibits

Caption: Simplified fungal fatty acid biosynthesis pathway.

Conclusion

This compound is a promising new antifungal agent that covalently inhibits the enoyl reductase domain of fungal Fas1. Its novel mechanism of action and broad-spectrum activity make it a valuable lead compound for the development of new therapies to combat drug-resistant fungal infections. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further characterize and develop this and other related compounds.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Triazenyl Indole (B1671886) Scaffold in Antifungal Drug Discovery

The rise of drug-resistant fungal infections presents a significant and growing threat to global public health. The existing arsenal (B13267) of antifungal agents is limited, and the increasing prevalence of resistance necessitates the discovery and development of novel therapeutics with unique mechanisms of action. The triazenyl indole scaffold has recently emerged as a promising new class of antifungal compounds with broad-spectrum activity and a novel mode of action targeting fungal fatty acid biosynthesis.[1][2][3][4] This technical guide provides a comprehensive overview of the triazenyl indole core, its mechanism of action, structure-activity relationships, and the key experimental protocols used in its evaluation.

Mechanism of Action: Covalent Inhibition of Fatty Acid Synthase 1 (Fas1)

Triazenyl indoles exert their antifungal effect through a mechanism distinct from currently available antifungals, which typically target the fungal cell wall or membrane.[1] The primary molecular target of this scaffold is the enoyl reductase (ER) domain of fatty acid synthase 1 (Fas1), a crucial enzyme in fungal fatty acid biosynthesis.[1][2][4]

The proposed mechanism involves the cleavage of the labile triazene (B1217601) linkage within the molecule.[1][3] This cleavage releases a highly reactive diazonium ion, which then forms a covalent bond with the ER domain of Fas1.[1][3] This irreversible binding inhibits the flavin mononucleotide-dependent NADPH-oxidation activity of the enzyme, thereby arresting the production of essential fatty acids.[1][2] This disruption of lipid homeostasis is ultimately lethal to the fungal cell.[1][2]

cluster_0 Fungal Cell Triazenyl_Indole Triazenyl Indole (e.g., NPD6433) Cleavage Triazene Cleavage Triazenyl_Indole->Cleavage Instability of Triazene Linkage Diazonium_Ion Reactive Diazonium Ion Cleavage->Diazonium_Ion Fas1_ER Fas1 Enoyl Reductase Domain Diazonium_Ion->Fas1_ER Targets Covalent_Inhibition Covalent Inhibition Fas1_ER->Covalent_Inhibition Forms Adduct Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Covalent_Inhibition->Fatty_Acid_Biosynthesis Arrests Fungal_Death Fungal Cell Death Fatty_Acid_Biosynthesis->Fungal_Death Leads to

Proposed mechanism of action for triazenyl indole antifungals.

Synthesis of Triazenyl Indole Derivatives

The synthesis of triazenyl indole derivatives has been described as a relatively straightforward process, allowing for the creation of libraries for structure-activity relationship studies.[5] One reported method involves a two-stage reaction utilizing four key precursors to generate a variety of triazenyl indole compounds.[5] This synthetic accessibility is a significant advantage for the hit-to-lead optimization process in drug discovery.

Structure-Activity Relationship (SAR)

Initial SAR studies have provided valuable insights into the chemical features required for the antifungal activity of the triazenyl indole scaffold.

  • Importance of the Triazene Moiety : The indole groups alone have been shown to be inactive, highlighting the critical role of the diazonium moiety generated from the triazene linkage for bioactivity.[3]

  • Modifications to the Indole Ring : Alterations to the indole ring can significantly impact potency. For instance, in a series of antibacterial triazenyl indoles, the introduction of a fluorine atom at the C-6 position of the indole ring was found to be crucial for enhanced activity.[5]

  • Non-Indole Moiety Modifications : Changes to the non-indole portion of the scaffold and extension of ester chains have also been shown to increase antifungal potency.[3]

cluster_sar Key Modification Points for SAR Scaffold Indole_Ring Indole Ring (e.g., C-6 fluorination) Non_Indole_Moiety Non-Indole Moiety (e.g., ester chain extension) Triazene_Linkage Triazene Linkage (Essential for activity) p1->Indole_Ring p2->Non_Indole_Moiety p3->Triazene_Linkage

Key structural modification sites on the triazenyl indole scaffold.

Quantitative Data: Antifungal Activity

The triazenyl indole scaffold and its derivatives have demonstrated potent, broad-spectrum antifungal activity against a range of clinically relevant fungal pathogens. The following tables summarize the available quantitative data.

Table 1: In Vitro Antifungal Activity of NPD6433 and Analogs

CompoundFungal SpeciesMIC80 (μg/mL)Reference
NPD6433Candida albicansReported[1]
Analog 1Candida albicans2-fold more potent than NPD6433[3]
Analog 2Candida albicans2-fold more potent than NPD6433[3]

Table 2: In Vitro Antifungal Activity of 1,2,4-Triazole-Indole Hybrid (Compound 8g)

Fungal SpeciesMIC90 (μg/mL)Reference
Candida glabrata0.25[6][7]
Candida krusei0.125[6][7]
Candida albicans0.5[6][7]

Table 3: In Vitro Antibacterial Activity of Triazenyl Indole BX-SI043

Bacterial SpeciesMIC Range (mg/L)Reference
Multidrug-Resistant Staphylococcus aureus (MRSA)0.125 - 0.5[5]

Note: While Table 3 shows antibacterial activity, it underscores the potential of the scaffold against microbial targets.

Experimental Protocols

The evaluation of triazenyl indole antifungals has employed a range of standard and specialized experimental protocols.

High-Throughput Screening (HTS)

The initial discovery of the triazenyl indole scaffold's antifungal activity often begins with a high-throughput phenotypic screen.

  • Library : A diverse chemical library, such as the RIKEN natural product depository, is used.[3]

  • Assay : Fungal growth is measured in the presence of test compounds.

  • Hit Criteria : Compounds that reduce fungal growth by a predetermined threshold (e.g., ≥ 50%) are identified as primary hits.[3]

  • Verification : Hits are then subjected to verification under the same screening conditions to confirm their bioactivity.[3]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard method for quantifying the in vitro potency of an antifungal agent.[8][9]

  • Preparation of Antifungal Stock : The triazenyl indole compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).[8]

  • Serial Dilutions : Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI 1640).[8][10]

  • Inoculum Preparation : A standardized suspension of the fungal isolate is prepared to a 0.5 McFarland standard.[10]

  • Inoculation : The microtiter plates are inoculated with the fungal suspension.

  • Incubation : Plates are incubated at 35°C for 24-48 hours.[10]

  • Endpoint Reading : The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥50% reduction for azoles).[9]

cluster_1 Antifungal Susceptibility Testing Workflow Start Start Prep_Stock Prepare Antifungal Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Plate Serial_Dilution->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plate (24-48h, 35°C) Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Workflow for broth microdilution antifungal susceptibility testing.

Target Identification using Haploinsufficiency Profiling (HIP)

HIP is a chemical-genomic technique used to identify the drug target.[1] This method involves screening a collection of heterozygous diploid yeast strains, where one copy of a single gene is deleted. Strains that are hypersensitive to the compound suggest that the deleted gene's product may be the drug's target or part of a related pathway.

In Vivo Efficacy Models

The in vivo efficacy of triazenyl indoles has been assessed using an invertebrate infection model.

  • Model Organism : The nematode Caenorhabditis elegans.[1][2]

  • Pathogen : Azole-resistant Candida albicans.[1][2]

  • Outcome : Treatment with the triazenyl indole compound NPD6433 at well-tolerated doses extended the lifespan of the infected nematodes.[1][2]

In Vivo Efficacy and Toxicity

Preliminary in vivo studies have shown promising results for the triazenyl indole scaffold. As mentioned, NPD6433 was effective in a C. elegans model of an azole-resistant C. albicans infection.[1][2]

Toxicity data is still limited for the antifungal applications of this scaffold. However, for the related antibacterial compound BX-SI043, in vitro cytotoxicity studies against human embryonic fibroblast (HEF) cells were conducted, and in vivo single-dose acute toxicity was evaluated in rats.[5]

Conclusion and Future Directions

The triazenyl indole scaffold represents a significant advancement in the search for new antifungal therapies. Its novel mechanism of action, targeting the essential Fas1 enzyme, offers a potential solution to the challenge of resistance to existing drug classes. The broad-spectrum activity and amenability to chemical synthesis make this scaffold an attractive starting point for further drug development.

Future research should focus on:

  • Extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

  • In-depth toxicological profiling to ensure safety.

  • Evaluation in mammalian models of invasive fungal infections.

  • Investigation of potential resistance mechanisms to proactively address future clinical challenges.

The continued exploration of the triazenyl indole scaffold holds great promise for delivering a new generation of much-needed antifungal drugs.

References

(Rac)-NPD6433: A Novel Antifungal Agent Targeting Fatty Acid Biosynthesis in Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant fungal pathogens, particularly Candida albicans, presents a significant and growing threat to public health. The limited arsenal (B13267) of antifungal drugs and the increasing incidence of resistance necessitate the discovery and development of novel therapeutic agents with unique mechanisms of action. This technical guide provides an in-depth overview of the biological activity of (Rac)-NPD6433, a promising triazenyl indole (B1671886) compound, against Candida albicans.

Executive Summary

This compound is a novel, broad-spectrum antifungal compound identified through high-throughput screening of a natural product library.[1][2] It demonstrates potent activity against a range of pathogenic fungi, including multiple Candida species.[1] Mechanistic studies have revealed that NPD6433 targets and covalently inhibits fatty acid synthase 1 (Fas1), a crucial enzyme in fungal fatty acid biosynthesis.[3][4][5] This inhibition leads to the arrest of essential fatty acid production, resulting in fungicidal activity against C. albicans.[1][3] Furthermore, at sublethal concentrations, NPD6433 impairs key virulence traits of C. albicans, such as biofilm formation.[1][6] Preclinical evaluation in a nematode infection model has shown that NPD6433 can extend the lifespan of hosts infected with azole-resistant C. albicans, highlighting its therapeutic potential.[3][4]

Quantitative Antifungal Activity

The antifungal potency of this compound has been evaluated against various fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for determining the efficacy of an antimicrobial agent. The following table summarizes the reported MIC values for NPD6433 against Candida albicans and other relevant species.

Fungal SpeciesMIC Value (μg/mL)
Candida albicansMIC₈₀ of various analogs are reported relative to NPD6433[3]
Candida aurisMIC₉₀ = 5[5]
Aspergillus fumigatusActive[5]

Note: Specific MIC₈₀ for the parent compound this compound against C. albicans is not explicitly stated in the provided search results, but related analogs show activity changes relative to it.

Mechanism of Action: Inhibition of Fatty Acid Synthase 1 (Fas1)

Proposed Mechanism

NPD6433 is believed to act as a covalent inhibitor of the enoyl reductase (ER) domain of Fas1.[3][4][5] The proposed mechanism involves the cleavage of the triazene (B1217601) linkage in the NPD6433 molecule, which releases a reactive diazonium species.[3] This reactive intermediate then forms a covalent adduct with the ER domain of Fas1, leading to its inactivation.[3] The inhibition of the ER domain disrupts the flavin mononucleotide (FMN)-dependent NADPH-oxidation activity, which is essential for the fatty acid elongation cycle.[3][5] The ultimate consequence is the cessation of fatty acid biosynthesis, which is lethal to the fungal cell.[3]

NPD6433 This compound Triazene_Cleavage Triazene Cleavage NPD6433->Triazene_Cleavage Diazonium Reactive Diazonium Intermediate Triazene_Cleavage->Diazonium Covalent_Adduct Covalent Adduct Formation Diazonium->Covalent_Adduct Fas1 Fatty Acid Synthase 1 (Fas1) (Enoyl Reductase Domain) Fas1->Covalent_Adduct Inhibition Inhibition of FMN-dependent NADPH-Oxidation Covalent_Adduct->Inhibition Arrest Arrest of Fatty Acid Biosynthesis Inhibition->Arrest Death Fungal Cell Death Arrest->Death

Caption: Proposed mechanism of action for this compound.

Impact on Virulence Factors

Beyond its direct fungicidal activity, sublethal concentrations of NPD6433 have been shown to impair important virulence traits in C. albicans. A notable effect is the concentration-dependent reduction in biofilm formation.[1][6] Biofilms are a critical virulence factor for C. albicans, contributing to drug resistance and persistence in the host. The ability of NPD6433 to inhibit biofilm formation suggests an additional therapeutic benefit. Interestingly, unlike some other antifungals, NPD6433 does not appear to affect the morphological switch from yeast to filamentous form, another key virulence trait.[6]

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the biological activity of this compound against Candida albicans.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of NPD6433 and its analogs is determined using a broth microdilution method based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of NPD6433 in 96-well plates C Inoculate wells with C. albicans suspension A->C B Prepare standardized C. albicans inoculum B->C D Incubate plates at 37°C for 24-48 hours C->D E Measure optical density (OD) or visually inspect for growth D->E F Determine MIC as the lowest concentration with significant growth inhibition (e.g., MIC₈₀) E->F

Caption: Workflow for antifungal susceptibility testing.

Biofilm Formation Assay

The effect of NPD6433 on C. albicans biofilm formation is assessed using a crystal violet staining method.

cluster_0 Biofilm Growth cluster_1 Staining cluster_2 Quantification A Dispense C. albicans suspension into 96-well plates with varying NPD6433 concentrations B Incubate to allow biofilm formation A->B C Wash wells to remove planktonic cells B->C D Stain adherent biofilms with crystal violet C->D E Wash to remove excess stain D->E F Solubilize the stain (e.g., with ethanol) E->F G Measure absorbance to quantify biofilm mass F->G

Caption: Workflow for biofilm formation assay.

Mechanism of Action Studies: Haploinsufficiency Profiling

To identify the cellular target of NPD6433, haploinsufficiency profiling (HIP) is performed. This technique identifies genes for which a reduction in dosage (from two copies to one in a diploid organism) leads to increased sensitivity to a compound.

cluster_0 Library Screening cluster_1 Analysis cluster_2 Target Identification A Pool a collection of heterozygous deletion strains of C. albicans B Grow the pooled culture in the presence and absence of NPD6433 A->B C Isolate genomic DNA from both conditions B->C D Amplify and sequence the unique barcodes for each strain C->D E Compare barcode abundance between treated and untreated samples D->E F Identify strains that are significantly depleted in the NPD6433-treated pool E->F G The gene deleted in the sensitive strain is the putative target (Fas1) F->G

Caption: Workflow for haploinsufficiency profiling.

Conclusion and Future Directions

This compound represents a promising new class of antifungal agents with a distinct mechanism of action against Candida albicans. Its ability to kill the fungus by inhibiting the essential enzyme Fas1, coupled with its capacity to disrupt virulence through biofilm inhibition, makes it an attractive candidate for further development. The preclinical data in a nematode model further supports its potential as a therapeutic agent, particularly for drug-resistant infections.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A more extensive SAR study is needed to optimize the potency and pharmacokinetic properties of the NPD6433 scaffold.[5]

  • In Vivo Efficacy in Mammalian Models: Evaluating the efficacy and safety of NPD6433 in mammalian models of candidiasis is a critical next step.

  • Resistance Studies: Investigating the potential for and mechanisms of resistance development to NPD6433 in C. albicans will be crucial for its long-term clinical viability.

  • Combination Therapy: Exploring the synergistic potential of NPD6433 with existing antifungal drugs could lead to more effective treatment regimens.[6]

References

The Impact of (Rac)-NPD6433 on the Virulence of Cryptococcus neoformans: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-NPD6433 , a novel triazenyl indole (B1671886) compound, has emerged as a promising broad-spectrum antifungal agent. This technical guide provides an in-depth analysis of its effects on the virulence of Cryptococcus neoformans, the causative agent of cryptococcosis, a life-threatening fungal infection, particularly in immunocompromised individuals. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Executive Summary

This compound demonstrates significant anti-cryptococcal activity by targeting a crucial enzyme in fungal fatty acid biosynthesis. At sub-lethal concentrations, the compound effectively mitigates key virulence factors of C. neoformans, notably reducing the protective polysaccharide capsule and inhibiting the production of melanin (B1238610). These effects, coupled with its demonstrated efficacy in a murine model of pulmonary cryptococcosis, underscore the potential of this compound as a novel therapeutic agent against this formidable pathogen.

Mechanism of Action: Inhibition of Fatty Acid Synthase 1 (Fas1)

This compound exerts its antifungal effect through the specific inhibition of the enoyl reductase (ER) domain of fatty acid synthase 1 (Fas1). This enzyme is a critical component of the fungal fatty acid synthesis pathway, which is essential for building cell membranes and other vital cellular structures. By targeting the ER domain, this compound disrupts the biosynthesis of fatty acids, leading to impaired fungal growth and viability.

cluster_FAS Fatty Acid Biosynthesis cluster_NPD6433 Mechanism of this compound Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acyl Chain Elongation Fatty Acyl Chain Elongation Malonyl-CoA->Fatty Acyl Chain Elongation Fas1/Fas2 Membrane Integrity & Virulence Membrane Integrity & Virulence Fatty Acyl Chain Elongation->Membrane Integrity & Virulence NPD6433 NPD6433 Fas1_ER Fas1 (Enoyl Reductase Domain) NPD6433->Fas1_ER Inhibition

Mechanism of Action of this compound.

Effects on Cryptococcus neoformans Virulence Factors

This compound has been shown to significantly impact two of the most critical virulence factors of C. neoformans: the polysaccharide capsule and melanin production.

Capsule Formation

The polysaccharide capsule is a primary defense mechanism for C. neoformans, protecting it from the host immune system. At a sub-minimum inhibitory concentration (sub-MIC), this compound induces a significant reduction in capsule size.

Table 1: Effect of this compound on C. neoformans Capsule Size

Treatment GroupMean Capsule Area (% of Total Cell Area)Standard Deviation
Untreated ControlData not available in search resultsData not available in search results
This compound (sub-MIC)Significantly decreasedData not available in search results
FluconazoleNo significant changeData not available in search results

Quantitative data comparing the percentage of cell area attributable to the capsule in treated versus untreated cells is noted in the source literature but specific values are not available in the provided search results.

Melanin Production

Melanin is another crucial virulence factor that protects C. neoformans from oxidative stress and enhances its survival within the host. Qualitative assessments have shown that treatment with a sub-MIC of this compound results in lighter pigmentation of C. neoformans colonies grown on L-DOPA medium, indicating an inhibition of melanin production.

Quantitative spectrophotometric analysis of melanin content following this compound treatment has not been reported in the available search results.

Urease Activity

Urease is an enzyme that contributes to the virulence of C. neoformans by modulating the pH of the surrounding microenvironment.

The effect of this compound on the urease activity of C. neoformans has not been reported in the available search results.

In Vivo Efficacy in a Murine Model of Pulmonary Cryptococcosis

The therapeutic potential of this compound has been evaluated in a murine model of invasive pulmonary cryptococcosis. The results indicated that the compound can partially clear the fungal infection from the lungs.

Table 2: In Vivo Efficacy of this compound against C. neoformans in a Murine Model

Treatment GroupFungal Burden (CFU/organ)Survival Data
Untreated ControlData not available in search resultsData not available in search results
This compoundPartially cleared from lungsData not available in search results

Specific quantitative data on fungal burden (CFU counts) in the lungs and other organs, as well as detailed survival curves, are not available in the provided search results.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for assessing the virulence factors of C. neoformans and for conducting in vivo studies.

Capsule Induction and Visualization

cluster_workflow Capsule Induction Assay Workflow start C. neoformans Culture induce Induce Capsule Formation (e.g., 10% CO2, low iron medium) start->induce treat Treat with this compound (sub-MIC) induce->treat stain Stain with India Ink treat->stain visualize Microscopy and Image Analysis stain->visualize quantify Quantify Capsule Size visualize->quantify end Data Analysis quantify->end

Workflow for Capsule Induction Assay.
  • C. neoformans Culture: The H99 strain of Cryptococcus neoformans is typically used. It is grown in a suitable liquid medium, such as Sabouraud Dextrose Broth, at 30°C with shaking.

  • Capsule Induction: To induce capsule formation, the yeast cells are washed and transferred to a capsule induction medium, such as RPMI-1640 or a defined minimal medium, and incubated in a 5% CO₂ environment at 37°C.

  • Treatment: A sub-MIC concentration of this compound is added to the culture during the induction phase. The exact concentration used in the cited studies is not specified in the search results.

  • Visualization: After incubation, the cells are collected, washed, and suspended in India ink. The capsule appears as a clear halo around the yeast cell against the dark background of the ink.

  • Quantification: The size of the capsule is quantified using microscopy and image analysis software. The capsule area is typically expressed as a percentage of the total cell area.

Melanin Production Assay

cluster_workflow Melanin Production Assay Workflow start C. neoformans Culture prepare Prepare Melanin-Inducing Agar (B569324) (e.g., L-DOPA medium) start->prepare spot Spot Yeast Suspension prepare->spot treat Incorporate this compound into Agar prepare->treat incubate Incubate at 37°C spot->incubate treat->spot observe Observe Pigmentation incubate->observe end Qualitative/Quantitative Analysis observe->end

Workflow for Melanin Production Assay.
  • C. neoformans Culture: The H99 strain is grown as described for the capsule assay.

  • Melanin Induction: Melanin production is induced by plating the yeast cells on a minimal medium agar containing a precursor substrate, typically L-3,4-dihydroxyphenylalanine (L-DOPA).

  • Treatment: this compound is incorporated into the agar medium at a sub-MIC concentration.

  • Observation: The plates are incubated at 37°C, and the development of pigmentation is observed over several days.

  • Quantification (Optional): For a quantitative analysis, melanin can be extracted from the fungal cells and quantified spectrophotometrically. However, no such data for this compound is currently available.

In Vivo Murine Model of Pulmonary Cryptococcosis

cluster_workflow In Vivo Murine Model Workflow start Prepare C. neoformans Inoculum infect Intranasal Inoculation of Mice start->infect treat Administer this compound infect->treat monitor Monitor Survival and Health treat->monitor assess Assess Fungal Burden (CFU) in Organs monitor->assess end Data Analysis assess->end

Workflow for In Vivo Murine Model.
  • Animal Model: An immunocompetent murine model is typically used. The specific mouse strain used in the this compound study is not specified in the search results.

  • Infection: Mice are infected via intranasal instillation with a suspension of C. neoformans H99 yeast cells. The inoculum size is a critical parameter that is not detailed in the available information.

  • Treatment: Treatment with this compound is initiated at a specified time point post-infection. The dosage, route of administration (e.g., oral, intraperitoneal), and frequency of treatment are crucial details that are not available in the search results.

  • Monitoring: The health and survival of the mice are monitored daily.

  • Fungal Burden Assessment: At specific time points, cohorts of mice are euthanized, and their lungs and other organs (e.g., brain, spleen) are harvested. The organs are homogenized, and serial dilutions are plated on a suitable agar medium to determine the number of colony-forming units (CFU), which reflects the fungal burden.

Conclusion and Future Directions

This compound represents a promising new class of antifungal compounds with a clear mechanism of action against Cryptococcus neoformans. Its ability to inhibit fatty acid biosynthesis and consequently disrupt key virulence factors highlights its potential for further development. However, to fully elucidate its therapeutic promise, further research is required to:

  • Obtain precise quantitative data on the inhibition of melanin production and assess its impact on urease activity.

  • Conduct comprehensive in vivo studies to determine the optimal dosage, treatment regimen, and overall efficacy in terms of fungal clearance and survival benefit.

  • Elucidate the full spectrum of its effects on the signaling pathways of C. neoformans that regulate virulence.

The continued investigation of this compound and its derivatives could pave the way for novel and effective treatments for cryptococcosis, addressing a significant unmet medical need.

Methodological & Application

Application Notes and Protocols for (Rac)-NPD6433 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-NPD6433 is a novel triazenyl indole (B1671886) compound that has demonstrated broad-spectrum antifungal activity against a range of clinically relevant fungal pathogens, including various species of Candida, Cryptococcus, and Aspergillus.[1][2] Mechanistic studies have revealed that NPD6433 targets the enoyl reductase (ER) domain of fatty acid synthase 1 (Fas1), a key enzyme in the fungal fatty acid biosynthesis pathway.[1][3][4] By covalently inhibiting the flavin mononucleotide (FMN)-dependent NADPH-oxidation activity of the ER domain, NPD6433 effectively arrests the production of essential fatty acids, leading to fungal cell death.[1][3][4] This unique mechanism of action makes NPD6433 a promising candidate for the development of new antifungal therapies, particularly in the context of rising drug resistance.

These application notes provide detailed protocols for key in vitro assays to characterize the antifungal properties of this compound.

Signaling Pathway of NPD6433 Inhibition

cluster_0 Fatty Acid Biosynthesis Pathway cluster_1 Inhibition by NPD6433 Acetyl-CoA Acetyl-CoA Fas2 Fatty Acid Synthase (Fas2 Subunit) Acetyl-CoA->Fas2 priming Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fas2 elongation Fas1 Fatty Acid Synthase (Fas1 Subunit) Fas2->Fas1 ER_Domain Enoyl Reductase (ER) Domain Fas1->ER_Domain Fatty_Acids Fatty Acid Elongation ER_Domain->Fatty_Acids NADPH-dependent reduction Cell_Membrane Fungal Cell Membrane and Virulence Fatty_Acids->Cell_Membrane NPD6433 NPD6433 NPD6433->ER_Domain Covalent Inhibition

Figure 1: Mechanism of NPD6433 Action.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various fungal pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of NPD6433

Fungal SpeciesMIC Range (µg/mL)
Candida albicans4 - 8
Candida glabrata4 - 8
Candida auris4 - 8
Cryptococcus neoformans4 - 8
Aspergillus fumigatus4 - 8

Data extracted from studies screening compound libraries against pathogenic fungi.[2][5][6]

Table 2: In Vitro Efficacy of NPD6433 Against Candida albicans

AssayEndpointResult at specified NPD6433 Concentration
Time-Kill AssayLog Reduction in CFU/mL>2-log reduction after 48 hours
Biofilm InhibitionReduction in Biofilm FormationConcentration-dependent reduction

Data is based on time-kill curve analysis and biofilm formation assays.[3][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol determines the lowest concentration of NPD6433 that inhibits the visible growth of a fungal isolate.

cluster_workflow MIC Assay Workflow start Start prep_compound Prepare serial dilutions of NPD6433 in a 96-well plate start->prep_compound inoculate Inoculate the 96-well plate with the fungal suspension prep_compound->inoculate prep_inoculum Prepare fungal inoculum and adjust to standard density prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC incubate->read_mic end End read_mic->end

Figure 2: MIC Assay Workflow.

Materials:

  • This compound stock solution (in DMSO)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Fungal isolate

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of NPD6433 in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well for a positive growth control and an uninoculated well for a negative control (medium only).

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of NPD6433 that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control. This can be determined visually or by measuring the optical density at 600 nm.

Fungal Biofilm Inhibition Assay

This protocol assesses the ability of NPD6433 to prevent the formation of fungal biofilms.

Materials:

  • This compound stock solution (in DMSO)

  • RPMI-1640 medium

  • Candida albicans or other biofilm-forming fungus

  • Sterile 96-well flat-bottom microtiter plates

  • XTT reduction assay reagents or crystal violet stain

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal suspension as described in the MIC protocol.

  • Assay Setup: In a 96-well plate, add 100 µL of the fungal inoculum to each well. Add 100 µL of RPMI-1640 containing various concentrations of NPD6433. Include a drug-free control.

  • Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent planktonic cells.

  • Quantification:

    • XTT Assay: Add XTT solution to each well and incubate in the dark. Measure the absorbance at 490 nm. The color change is proportional to the metabolic activity of the biofilm.

    • Crystal Violet Staining: Add crystal violet solution to each well and incubate. Wash away the excess stain and solubilize the bound stain with ethanol (B145695) or acetic acid. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each NPD6433 concentration relative to the drug-free control.

Fungal Time-Kill Assay

This protocol determines the fungicidal or fungistatic activity of NPD6433 over time.

cluster_workflow Time-Kill Assay Workflow start Start prep_cultures Prepare fungal cultures with NPD6433 at various MIC multiples and a control start->prep_cultures incubate Incubate cultures at 35°C with agitation prep_cultures->incubate sample At specified time points, collect aliquots from each culture incubate->sample plate Serially dilute and plate aliquots onto drug-free agar plates sample->plate count_colonies Incubate plates and count colony-forming units (CFU) plate->count_colonies plot_data Plot log10 CFU/mL versus time count_colonies->plot_data end End plot_data->end

Figure 3: Time-Kill Assay Workflow.

Materials:

  • This compound stock solution (in DMSO)

  • RPMI-1640 medium

  • Fungal isolate

  • Sterile culture tubes or flasks

  • Drug-free agar plates (e.g., Sabouraud Dextrose Agar)

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension and dilute it in RPMI-1640 to a starting inoculum of approximately 1-5 x 10^5 CFU/mL.

  • Assay Setup: Prepare culture tubes with the fungal inoculum and NPD6433 at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a drug-free growth control.

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation. At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto drug-free agar plates.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

  • Data Analysis: Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal. A >2-log reduction in viability after 48 hours has been observed for NPD6433 against C. albicans.[3][4]

References

Application Note and Protocol: Determining the Minimum Inhibitory Concentration (MIC) of (Rac)-NPD6433

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-NPD6433 is a triazenyl indole (B1671886) compound that has demonstrated broad-spectrum antifungal activity.[1][2][3] Mechanistic studies have revealed that NPD6433 targets the enoyl reductase domain of fatty acid synthase 1 (Fas1), thereby inhibiting essential fatty acid biosynthesis in fungi.[1][2][4] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the potency of novel antimicrobial agents like this compound. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after a standardized incubation period.[5][6][7] This application note provides detailed protocols for determining the MIC of this compound using the broth microdilution method, a widely accepted and utilized technique.[8][9]

Data Presentation

The following table summarizes hypothetical, yet representative, MIC values for this compound against various fungal pathogens, based on reported ranges of 1.25 to 10 μg/mL.[1]

Fungal SpeciesStrainThis compound MIC (µg/mL)
Candida albicansATCC 900282.5
Candida glabrataATCC 900305.0
Candida aurisB1122110.0
Cryptococcus neoformansH991.25
Aspergillus fumigatusAf29310.0

Experimental Protocols

This section details the broth microdilution method for determining the MIC of this compound.

Principle of the Broth Microdilution Method

The broth microdilution method involves challenging a standardized suspension of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium.[5][10] This is typically performed in a 96-well microtiter plate.[8] Following incubation, the presence or absence of visible growth is determined. The MIC is the lowest concentration of the agent that completely inhibits growth.[5][9]

Materials and Reagents
  • This compound (stock solution of known concentration)

  • Test microorganism (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 for fungi

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette (8- or 12-channel) and sterile tips

  • Spectrophotometer or nephelometer

  • Vortex mixer

  • Incubator (35°C ± 2°C)

  • Fresh culture plates (e.g., Sabouraud Dextrose Agar (B569324) for fungi)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Step-by-Step Protocol

1. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Further dilute the stock solution in the appropriate broth (e.g., CAMHB) to achieve a concentration that is twice the highest concentration to be tested.

  • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the twice-concentrated this compound solution to well 1.

  • Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10.

  • Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).[5]

2. Preparation of Fungal Inoculum:

  • From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test fungus.[11]

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11][12]

  • Within 15 minutes of preparation, dilute the adjusted suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11][13]

3. Inoculation of the Microtiter Plate:

  • Add 100 µL of the standardized fungal inoculum to wells 1 through 11.

  • This will bring the final volume in each well to 200 µL, and the concentration of this compound to the final test concentrations.

4. Incubation:

  • Cover the microtiter plate with a lid or an adhesive seal.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8][12] For some fungi, longer incubation times (e.g., 24-48 hours) may be necessary.

5. Reading and Interpreting the Results:

  • After incubation, visually inspect the wells for turbidity, which indicates fungal growth.[5] A reading mirror or a light box can aid in visualization.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[14]

  • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.[5]

Mandatory Visualization

MIC_Workflow cluster_prep Preparation cluster_plate Microplate Setup cluster_incubation Incubation cluster_results Results A Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well Plate A->C B Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Fungal Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Growth (Turbidity) E->F G Determine Lowest Concentration with No Growth (MIC) F->G Signaling_Pathway cluster_pathway Mechanism of Action of this compound NPD6433 This compound Fas1 Fatty Acid Synthase 1 (Fas1) Enoyl Reductase Domain NPD6433->Fas1 Inhibits FAS Fatty Acid Synthesis Growth Fungal Growth Inhibition FAS->Growth Essential for

References

Application Notes and Protocols: Utilizing C. elegans as an in vivo Model for Antifungal Studies of NPD6433

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial inquiries regarding "(Rac)-NPD6433" as a Rac inhibitor for neuroprotection studies in C. elegans did not yield relevant scientific literature. The available research points to the compound NPD6433 , a novel antifungal agent. These application notes, therefore, focus on the documented use of NPD6433 in a C. elegans infection model, as established in the scientific literature.

Introduction

Caenorhabditis elegans has emerged as a powerful in vivo model for screening and characterizing novel antimicrobial compounds. Its short lifespan, genetic tractability, and well-defined biology make it an ideal system for studying host-pathogen interactions and the efficacy of potential therapeutics in a whole-animal context.

This document provides detailed application notes and protocols for utilizing C. elegans to study the antifungal properties of NPD6433, a potent inhibitor of fungal fatty acid synthase 1 (Fas1). Research has demonstrated that NPD6433 can extend the lifespan of C. elegans infected with pathogenic fungi, such as the azole-resistant Candida albicans.[1] These protocols are intended for researchers, scientists, and drug development professionals interested in leveraging this model for antifungal drug discovery.

Mechanism of Action of NPD6433

NPD6433 is a triazenyl indole (B1671886) that exhibits broad-spectrum antifungal activity.[1] Its mechanism of action involves the covalent inhibition of the enoyl reductase domain of fatty acid synthase 1 (Fas1).[1] This inhibition disrupts essential fatty acid biosynthesis in fungi, leading to fungal cell death.[1]

NPD6433 NPD6433 Fas1 Fungal Fatty Acid Synthase 1 (Fas1) NPD6433->Fas1 Inhibits FattyAcid Essential Fatty Acid Biosynthesis Fas1->FattyAcid Catalyzes FungalViability Fungal Viability FattyAcid->FungalViability Maintains cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Analysis A Synchronize C. elegans to L4 stage C Transfer L4 worms to C. albicans lawn A->C B Culture C. albicans on BHI agar B->C D Incubate for 4 hours to establish infection C->D E Wash worms to remove external yeast D->E F Transfer infected worms to 96-well plates with NPD6433 E->F G Incubate at 25°C and monitor survival daily F->G H Generate survival curves G->H

References

Application Notes and Protocols for (Rac)-NPD6433 in Fungal Biofilm Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-NPD6433 is a novel triazenyl indole (B1671886) compound demonstrating broad-spectrum antifungal activity. Its primary mechanism of action involves the inhibition of the enoyl reductase domain of fatty acid synthase 1 (Fas1), a critical enzyme in the fatty acid biosynthesis pathway of fungi.[1][2][3][4] This disruption of lipid homeostasis not only leads to fungal cell death at higher concentrations but also impairs key virulence traits, including biofilm formation, at sublethal concentrations.[1][2][3] These application notes provide detailed protocols for utilizing this compound in fungal biofilm formation assays, offering a valuable tool for the study of antifungal drug development and fungal pathogenesis.

Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

This compound targets and covalently inhibits the flavin mononucleotide (FMN)-dependent NADPH-oxidation activity of the enoyl reductase domain of Fas1.[1][2] This enzymatic step is essential for the elongation of fatty acid chains. By blocking this pathway, NPD6433 depletes the fungal cell of essential fatty acids, which are vital components of cell membranes and play crucial roles in various cellular processes. The disruption of fatty acid biosynthesis ultimately hinders fungal growth and viability.

cluster_0 Fatty Acid Biosynthesis Pathway cluster_1 Inhibition by this compound Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Synthase (Fas1) Fatty Acid Synthase (Fas1) Malonyl-CoA->Fatty Acid Synthase (Fas1) Initiation Enoyl Reductase Domain Enoyl Reductase Domain Fatty Acid Synthase (Fas1)->Enoyl Reductase Domain Elongation Cycle Elongated Fatty Acyl Chain Elongated Fatty Acyl Chain Enoyl Reductase Domain->Elongated Fatty Acyl Chain Essential Fatty Acids Essential Fatty Acids Elongated Fatty Acyl Chain->Essential Fatty Acids NPD6433 This compound NPD6433->Enoyl Reductase Domain Inhibition

Figure 1: Mechanism of action of this compound in the fungal fatty acid biosynthesis pathway.

Application in Biofilm Formation Assays

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which adhere to surfaces and exhibit increased resistance to antimicrobial agents. The ability of this compound to inhibit biofilm formation at sublethal concentrations makes it a valuable research tool. It has been demonstrated to reduce biofilm formation in a concentration-dependent manner in clinically significant fungal pathogens such as Candida albicans and Candida auris.[5]

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of this compound against fungal biofilms.

Fungal SpeciesAssay TypeTreatment ConcentrationObserved EffectReference
Candida albicansIn vivo rat central venous catheter modelNot Specified100-fold reduction in viable colony-forming units (CFUs)[5]
Candida albicansIn vitro microtiter plate assayConcentration-dependentReduction in biofilm formation[5]
Candida aurisIn vitro microtiter plate assayConcentration-dependentReduction in biofilm formation[5]

Experimental Protocols

The following protocols provide a framework for assessing the anti-biofilm activity of this compound. Researchers should optimize parameters such as compound concentration and incubation time based on the fungal species and strain being investigated.

Protocol 1: In Vitro Biofilm Inhibition Assay using Crystal Violet Staining

This protocol details a standard method for quantifying the inhibition of biofilm formation in a 96-well plate format.

cluster_workflow Biofilm Inhibition Assay Workflow prep Prepare fungal inoculum and this compound dilutions dispense Dispense inoculum and compound into 96-well plate prep->dispense incubate Incubate to allow biofilm formation dispense->incubate wash1 Wash plate to remove planktonic cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash plate to remove excess stain stain->wash2 solubilize Solubilize bound stain wash2->solubilize read Measure absorbance to quantify biofilm solubilize->read

Figure 2: Experimental workflow for the in vitro biofilm inhibition assay.

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • Appropriate growth medium (e.g., RPMI-1640)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain overnight in the appropriate liquid medium. Adjust the cell density to 1 x 106 cells/mL in fresh medium.

  • Compound Dilution: Prepare a serial dilution of this compound in the growth medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects fungal growth (typically ≤1%).

  • Assay Setup:

    • Add 100 µL of the fungal inoculum to each well of a 96-well plate.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • Include positive controls (inoculum with solvent) and negative controls (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently aspirate the medium from each well. Wash the wells twice with 200 µL of PBS to remove non-adherent, planktonic cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Washing: Remove the Crystal Violet solution and wash the plate three times with 200 µL of sterile water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet. Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of biofilm inhibition can be calculated using the following formula:

% Inhibition = [1 - (OD of treated well / OD of control well)] x 100

Protocol 2: Determination of Viable Cells in Biofilms (CFU Assay)

This protocol quantifies the number of viable fungal cells within the biofilm after treatment with this compound.

Materials:

  • Follow steps 1-5 from Protocol 1.

  • Sterile scraper or pipette tips

  • Apparatus for sonication or vortexing

  • Sterile PBS

  • Agar (B569324) plates with appropriate growth medium

  • Incubator

Procedure:

  • Biofilm Formation and Treatment: Form biofilms in the presence of this compound as described in Protocol 1 (steps 1-4).

  • Washing: Wash the wells twice with PBS to remove planktonic cells.

  • Biofilm Disruption: Add 200 µL of sterile PBS to each well. Scrape the bottom of the wells with a sterile pipette tip or cell scraper to detach the biofilm.

  • Homogenization: Transfer the cell suspension to a microcentrifuge tube. Homogenize the suspension by vortexing vigorously or sonicating to break up cell clumps.

  • Serial Dilution and Plating: Perform serial dilutions of the homogenized suspension in sterile PBS. Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 24-48 hours, or until colonies are visible. Count the number of colonies to determine the colony-forming units (CFUs) per well.

Data Analysis:

Compare the CFU counts from the this compound-treated wells to the untreated control wells to determine the reduction in viable cells.

Conclusion

This compound is a promising antifungal agent with a well-defined mechanism of action that includes the inhibition of biofilm formation. The protocols outlined in these application notes provide a robust framework for researchers to investigate the anti-biofilm properties of this compound and to further explore its potential in the development of new therapeutic strategies against fungal infections.

References

Troubleshooting & Optimization

Technical Support Center: (Rac)-NPD6433 and Fungal Cell Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-NPD6433 in fungal cells. The focus is to address potential off-target effects and help validate experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in fungal cells?

A1: this compound is a triazenyl indole (B1671886) compound that demonstrates broad-spectrum antifungal activity.[1][2][3] Its primary mechanism of action is the covalent inhibition of the enoyl reductase (ER) domain of fatty acid synthase 1 (Fas1).[1][3] This inhibition blocks the essential process of fatty acid biosynthesis in fungi, leading to cell death or impairment of virulence traits at sublethal concentrations.[1][2][3]

Q2: Are there any known off-target effects of this compound in fungal cells?

A2: Current research, including mechanistic studies like haploinsufficiency profiling, strongly indicates that Fas1 is the primary and most biologically relevant target of this compound in fungal cells.[2][4][5] While the compound shows good selectivity for fungal cells over human cells, the possibility of off-target interactions within fungal cells, although not documented, cannot be entirely excluded, especially at high concentrations.[6]

Q3: My experimental results with this compound are unexpected. Could this be due to an off-target effect?

A3: While an off-target effect is a possibility with any small molecule inhibitor, it is crucial to first rule out other experimental variables. Consider the following:

  • Compound Integrity and Concentration: Verify the purity, stability, and concentration of your this compound stock.

  • Experimental Conditions: Ensure consistency in media composition, temperature, and incubation times.

  • Fungal Strain Variability: Differences between strains or species could lead to varied responses.

  • On-Target Effects: The observed phenotype might be a downstream consequence of Fas1 inhibition that was not previously described.

If these factors are controlled for, a systematic investigation into potential off-target effects may be warranted.

Troubleshooting Guides

Issue 1: Confirming On-Target (Fas1 Inhibition) Effects

If you observe a phenotype and want to confirm it is due to the inhibition of fatty acid synthase, consider the following experiments.

Table 1: Experimental Approaches to Validate On-Target Effects of this compound

Experimental ApproachExpected Outcome if On-TargetRationale
Fatty Acid Supplementation Rescue of the growth-inhibitory or phenotypic effect of NPD6433.Exogenously supplying fatty acids should bypass the metabolic block caused by Fas1 inhibition.[1]
Lipidomics Analysis Significant alterations in the cellular lipid profile, particularly a reduction in long-chain fatty acids.Direct measurement of the biochemical consequence of Fas1 inhibition.
Comparison with other Fas1 Inhibitors (e.g., Cerulenin) The observed phenotype should be recapitulated.If another inhibitor of the same target produces the same effect, it strengthens the evidence for an on-target mechanism.[4][5]
Gene Expression Analysis (qRT-PCR/RNA-Seq) Upregulation of genes involved in fatty acid synthesis or related stress response pathways.Cells may attempt to compensate for the inhibition of Fas1.
Issue 2: Investigating Potential Off-Target Effects

If you have strong evidence suggesting that the observed phenotype is not due to Fas1 inhibition, the following approaches can help identify potential off-target interactions.

Table 2: Methodologies for Off-Target Identification

MethodPrincipleApplication for this compound
Chemoproteomic Profiling Uses chemical probes to identify proteins that directly bind to the compound.[7][8][9][10]An affinity-based probe could be synthesized from an analog of NPD6433 to pull down binding partners from fungal cell lysates.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding.Can identify protein targets in their native state without modifying the compound.
Phenotypic Screening of Mutant Libraries Screens a library of gene deletion or overexpression mutants for altered sensitivity to the compound.Can reveal genetic interactions that suggest the involvement of other pathways.
Global Phosphoproteomics Quantifies changes in protein phosphorylation across the proteome.While NPD6433 is not a kinase inhibitor, off-target effects on kinases could be detected through altered signaling pathways.

Experimental Protocols

Protocol 1: Fatty Acid Rescue Assay

Objective: To determine if the growth-inhibitory effects of this compound can be reversed by exogenous fatty acid supplementation.

Materials:

  • Fungal strain of interest

  • Appropriate liquid growth medium (e.g., YPD for yeast)

  • This compound stock solution

  • Fatty acid stock solution (e.g., a mixture of stearic and myristic acids with Tween 40 as a solubilizer)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

  • In a parallel set of wells, prepare the same serial dilution of this compound in growth medium supplemented with the fatty acid mixture.

  • Include controls: medium only, medium with fatty acids only, and medium with the highest concentration of the compound's solvent (e.g., DMSO).

  • Inoculate all wells with the fungal cells at a predetermined density.

  • Incubate the plates at the optimal growth temperature for the fungal strain.

  • Measure the optical density (e.g., at 600 nm) at regular intervals (e.g., 24, 48 hours).

  • Data Analysis: Compare the Minimum Inhibitory Concentration (MIC) or the dose-response curves of this compound in the presence and absence of fatty acids. A significant increase in the MIC in the supplemented medium indicates an on-target effect on fatty acid synthesis.[1]

Protocol 2: Chemoproteomic Affinity Pulldown

Objective: To identify fungal proteins that directly bind to this compound.

Materials:

  • An affinity-tagged version of this compound (e.g., biotinylated)

  • Fungal cell culture

  • Lysis buffer

  • Streptavidin-conjugated magnetic beads

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Grow a large-scale culture of the fungal cells and prepare a cell lysate.

  • Incubate the cell lysate with the affinity-tagged NPD6433 for a specified time.

  • As a negative control, incubate a separate aliquot of the lysate with an inactive analog of the compound or DMSO.

  • Add streptavidin beads to the lysates and incubate to capture the compound-protein complexes.

  • Wash the beads extensively to remove non-specific protein binders.

  • Elute the bound proteins from the beads.

  • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the experimental sample with the negative control. Proteins significantly enriched in the experimental sample are potential binding partners of this compound.

Visualizations

OnTargetWorkflow cluster_observation Start: Unexpected Phenotype Observed cluster_validation On-Target Validation cluster_offtarget Off-Target Investigation A Observe unexpected phenotype with this compound treatment B Perform Fatty Acid Rescue Assay A->B C Compare with another Fas1 inhibitor (e.g., Cerulenin) A->C D Conduct Lipidomics Analysis A->D E Phenotype Rescued/ Replicated? B->E C->E D->E G Chemoproteomic Profiling J Conclusion: Potential Off-Target Effect G->J H Thermal Proteome Profiling H->J I Phenotypic Screen of Mutant Library I->J E->G No E->H No E->I No F Conclusion: On-Target Effect E->F Yes

Caption: Workflow for troubleshooting unexpected phenotypes.

SignalingPathway cluster_pathway Fatty Acid Biosynthesis Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Fas1 Fatty Acid Synthase 1 (Fas1) (Multi-domain enzyme) MalonylCoA->Fas1 ER Enoyl Reductase Domain Fas1->ER contains FattyAcids Long-Chain Fatty Acids Fas1->FattyAcids Virulence Virulence Traits (e.g., Biofilm, Capsule) FattyAcids->Virulence CellMembrane Cell Membrane Integrity FattyAcids->CellMembrane NPD6433 This compound NPD6433->ER

Caption: The inhibitory action of this compound on the fungal fatty acid synthesis pathway.

References

Optimizing (Rac)-NPD6433 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-NPD6433. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a triazenyl indole (B1671886) compound with broad-spectrum antifungal activity.[1][2] Its primary mechanism of action is the inhibition of fungal fatty acid biosynthesis.[1][3] It specifically targets the enoyl reductase domain of fatty acid synthase 1 (Fas1), covalently inhibiting its activity.[1][4] This disruption of fatty acid synthesis is lethal to fungal cells at robust concentrations and impairs various virulence traits at sublethal levels.[1][4]

Q2: Against which organisms has this compound shown activity?

This compound has demonstrated broad-spectrum activity against several major human fungal pathogens, including Candida albicans, Cryptococcus neoformans, and the filamentous mold Aspergillus fumigatus.[1][3]

Q3: What are the potential applications of this compound in in vitro research?

This compound is a valuable tool for studying lipid homeostasis as a therapeutic target in pathogenic fungi.[1][4] It can be used in a variety of in vitro assays to investigate its effects on fungal growth, viability, biofilm formation, and other virulence characteristics.[5]

Troubleshooting Guide

Issue 1: No observable effect or lower than expected activity of this compound.

  • Possible Cause 1: Inadequate Concentration. The concentration of this compound may be too low to elicit a response in your specific assay or fungal strain.

    • Solution: Perform a dose-response experiment to determine the optimal concentration. Refer to the concentration guidelines in Table 1 .

  • Possible Cause 2: Compound Degradation. this compound, as a triazene-containing compound, may be susceptible to degradation under certain conditions (e.g., prolonged exposure to light, certain pH levels).

    • Solution: Prepare fresh stock solutions for each experiment. Store stock solutions in the dark at the recommended temperature. Include a positive control to ensure the assay is performing as expected.

  • Possible Cause 3: Cell Density. High cell densities may require higher concentrations of the compound to observe an effect.

    • Solution: Optimize cell seeding density for your specific assay. Ensure consistent cell numbers across all experiments.

Issue 2: High variability between replicate wells or experiments.

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells can lead to significant variability.

    • Solution: Ensure thorough mixing of cell suspension before and during plating. Use calibrated pipettes and proper pipetting technique.

  • Possible Cause 2: Incomplete Solubilization. this compound may not be fully dissolved in the culture medium, leading to inconsistent concentrations.

    • Solution: Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting into the aqueous culture medium. Vortex the final solution thoroughly. Check for any precipitation.

  • Possible Cause 3: Edge Effects in Microplates. Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.

    • Solution: Avoid using the outer wells of the microplate for experimental conditions. Fill the perimeter wells with sterile medium or PBS to maintain humidity.

Issue 3: Unexpected cytotoxicity in control cells.

  • Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.

    • Solution: Ensure the final concentration of the solvent in the culture medium is below the tolerance level for your cell line (typically <0.5% for DMSO). Include a solvent control (vehicle control) in your experimental setup.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound in In Vitro Fungal Assays

Assay TypeOrganismSuggested Starting Concentration Range (µM)Notes
Growth InhibitionSaccharomyces cerevisiae (mutant pool)40This concentration achieved 25% growth inhibition in a specific study.[2]
Virulence Trait Inhibition (e.g., capsule formation)Cryptococcus neoformansSub-MIC (Minimum Inhibitory Concentration)Effective concentrations will be lower than those that kill the organism.[5]
Biofilm Formation InhibitionCandida albicans, Candida aurisConcentration-dependentA dose-response experiment is recommended to determine the IC50.[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microplate using the appropriate growth medium for your fungal strain.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the fungal inoculum to each well of the microplate containing the diluted compound.

  • Controls: Include a positive control (no compound) and a negative control (no inoculum). If using a solvent, include a vehicle control.

  • Incubation: Incubate the microplate at the optimal temperature and for the appropriate duration for your fungal strain.

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.

Protocol 2: Fungal Biofilm Inhibition Assay

  • Cell Seeding: Seed a standardized suspension of fungal cells into the wells of a flat-bottomed microplate.

  • Adhesion Phase: Incubate the plate for a sufficient time to allow the cells to adhere to the bottom of the wells.

  • Treatment: After the adhesion phase, gently wash the wells to remove non-adherent cells. Add fresh medium containing various concentrations of this compound.

  • Biofilm Formation: Incubate the plate for a period that allows for robust biofilm formation (e.g., 24-48 hours).

  • Quantification: Wash the wells to remove planktonic cells. The remaining biofilm can be quantified using methods such as the crystal violet assay or by measuring metabolic activity (e.g., XTT assay).

Visualizations

cluster_0 Fatty Acid Biosynthesis Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 Fas1 Fatty Acid Synthase 1 (Fas1) (Enoyl Reductase Domain) MalonylCoA->Fas1 FattyAcids Fatty Acids Fas1->FattyAcids NPD6433 This compound NPD6433->Fas1 Inhibition

Caption: Mechanism of action of this compound on the fungal fatty acid biosynthesis pathway.

start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microplate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Determine MIC incubate->read_results end End read_results->end

References

(Rac)-NPD6433 Resistance Mechanism Investigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating resistance mechanisms to (Rac)-NPD6433, a potent inhibitor of fungal fatty acid synthase 1 (Fas1).

Troubleshooting Guides

This section offers guidance on common issues encountered during the experimental investigation of this compound resistance.

Issue 1: Failure to Generate Resistant Mutants

Possible Cause Troubleshooting Step
Insufficient selective pressureGradually increase the concentration of this compound in a stepwise manner during serial passage experiments. Start with a sub-inhibitory concentration (e.g., 0.5x MIC) and incrementally raise it as the fungal population adapts.
Low spontaneous mutation frequencyIncrease the initial population size of the fungal culture to enhance the probability of selecting for rare, resistant mutants. If available, a hypermutator strain can be utilized.
Fitness cost of resistance mutationsEnsure the selective pressure is consistently maintained. Resistance mutations may confer a fitness cost, causing resistant mutants to be outcompeted by the wild-type population in the absence of the compound.
Inappropriate culture conditionsUse a standardized growth medium, such as RPMI 1640, and maintain optimal pH and incubation temperatures for your fungal species.

Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Possible Cause Troubleshooting Step
Inoculum size variabilityStandardize the inoculum preparation. Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard to ensure a consistent starting cell density.
Subjective endpoint readingFor fungistatic compounds where trailing growth may occur, define the MIC as the lowest concentration causing a significant (e.g., ≥50%) reduction in turbidity compared to the growth control. Using a spectrophotometer or plate reader can aid in standardizing this measurement.
Media variabilityUse a consistent and recommended medium for antifungal susceptibility testing. Be aware of potential lot-to-lot variability in media, which can be monitored by including quality control strains with known MICs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a triazenyl indole (B1671886) compound that functions as a broad-spectrum antifungal agent.[1][2] Its primary mechanism of action is the covalent inhibition of the enoyl reductase (ER) domain of fatty acid synthase 1 (Fas1).[1][3] This inhibition blocks the essential process of fatty acid biosynthesis in fungi, leading to fungal cell death.[1][2]

Q2: What are the known mechanisms of resistance to this compound?

A2: The primary known mechanism of resistance to this compound is through mutations in the target protein, Fas1.[1] Studies have identified specific amino acid substitutions in the Fas1 protein that confer resistance.[1]

Q3: Which specific mutations in FAS1 have been identified to confer resistance to this compound?

A3: Research in Saccharomyces cerevisiae has identified several point mutations in the FAS1 gene that lead to resistance. These include substitutions at positions G1250, M1251, F1253, S1454, and A1457 within the Fas1 protein.[1] Please refer to the data table below for more details.

Q4: Are there other potential mechanisms of resistance to this compound?

A4: While target site mutations are the confirmed mechanism, other general mechanisms of antifungal resistance could potentially arise. These may include:

  • Increased drug efflux: Overexpression of efflux pump proteins that actively transport this compound out of the cell.

  • Target overexpression: Increased expression of the Fas1 protein, requiring higher concentrations of the inhibitor to achieve a lethal effect.

  • Alterations in lipid metabolism: Changes in downstream lipid pathways that may compensate for the inhibition of fatty acid synthesis.

Data Presentation

Table 1: Experimentally Identified FAS1 Mutations Conferring Resistance to this compound in S. cerevisiae

Parental Strain BackgroundIdentified Fas1 Substitution
Drug-sensitized Parent 1G1250S
Drug-sensitized Parent 1M1251L
Drug-sensitized Parent 1F1253L
Drug-sensitized Parent 2S1454F
Drug-sensitized Parent 2G1250V
Drug-sensitized Parent 2A1457V

Note: This table is based on data from Iyer et al. (2023). The degree of resistance (fold-change in MIC) can be visualized in the heatmaps presented in the original publication.[1]

Experimental Protocols

1. Generation of this compound Resistant Mutants by Serial Passage

Objective: To select for spontaneous resistant mutants through continuous exposure to increasing concentrations of this compound.

Methodology:

  • Initial MIC Determination: Determine the baseline MIC of the parental fungal strain against this compound using a standardized broth microdilution method.

  • Initial Exposure: Inoculate the fungal strain in a liquid medium (e.g., YPD or RPMI 1640) containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).

  • Incubation: Incubate the culture with appropriate aeration and temperature until growth is observed.

  • Serial Passage: Transfer an aliquot of the culture to a fresh medium containing a slightly higher concentration of this compound (e.g., 1.5x to 2x the previous concentration).

  • Repeat: Continue this process of serial passage for a sufficient number of generations (e.g., 10-30 passages) to allow for the selection of resistant mutants.

  • Isolation of Resistant Clones: Plate the final culture onto a solid medium containing a selective concentration of this compound to isolate individual resistant colonies.

  • Confirmation of Resistance: Confirm the resistance phenotype of the isolated clones by re-determining their MICs.

2. Identification of FAS1 Mutations

Objective: To identify mutations in the FAS1 gene of resistant fungal isolates.

Methodology:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental and resistant fungal strains.

  • FAS1 Gene Amplification: Amplify the entire coding sequence of the FAS1 gene using high-fidelity DNA polymerase and primers designed to flank the gene.

  • DNA Sequencing:

    • Sanger Sequencing: Sequence the PCR products directly to identify specific point mutations. This is suitable for analyzing a small number of clones.

    • Next-Generation Sequencing (NGS): For a more comprehensive analysis or if multiple mutations are suspected, perform whole-genome sequencing of the resistant isolates.

  • Sequence Analysis: Align the sequencing data from the resistant isolates to the parental strain's FAS1 sequence to identify any nucleotide changes and the resulting amino acid substitutions.

Visualizations

Signaling Pathway of this compound Action and Resistance cluster_0 Fungal Cell cluster_1 Resistance Mechanism NPD6433 This compound Fas1_active Active Fas1 (Fatty Acid Synthase 1) NPD6433->Fas1_active Covalent Inhibition (Enoyl Reductase Domain) Fas1_mutated Mutated Fas1 NPD6433->Fas1_mutated Reduced Inhibition Fas1_inactive Inactive Fas1 Fatty_Acids Fatty Acid Biosynthesis Fas1_active->Fatty_Acids Catalyzes Cell_Death Fungal Cell Death Fatty_Acids->Cell_Death Arrest leads to FAS1_mutation FAS1 Gene Mutation (e.g., G1250S, M1251L) FAS1_mutation->Fas1_mutated Results in Fas1_mutated->Fatty_Acids Maintains Function

Caption: Mechanism of this compound action and target-based resistance.

Experimental Workflow for Resistance Investigation start Start with Susceptible Strain serial_passage Serial Passage with increasing this compound start->serial_passage isolate_mutants Isolate Resistant Colonies serial_passage->isolate_mutants confirm_mic Confirm Increased MIC isolate_mutants->confirm_mic gDNA_extraction Genomic DNA Extraction confirm_mic->gDNA_extraction Resistant pcr Amplify FAS1 Gene (PCR) gDNA_extraction->pcr sequencing Sequence FAS1 (Sanger/NGS) pcr->sequencing analysis Sequence Analysis (Identify Mutations) sequencing->analysis end Resistance Mechanism Elucidated analysis->end

Caption: Workflow for investigating this compound resistance mechanisms.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of (Rac)-NPD6433

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of the novel antifungal agent, (Rac)-NPD6433. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential challenges for in vivo studies?

A1: this compound is a triazenyl indole (B1671886) compound identified as a broad-spectrum antifungal agent.[1][2][3][4] Its mechanism of action involves the inhibition of the enoyl reductase domain of fatty acid synthase 1 (Fas1), which is crucial for fungal fatty acid biosynthesis.[2][3][4] While it has demonstrated efficacy in invertebrate models, its physicochemical properties may present challenges for achieving optimal oral bioavailability in rodent or other mammalian models.[2][3] Common issues for compounds at this stage of development include poor aqueous solubility, low permeability across the gastrointestinal tract, and susceptibility to first-pass metabolism in the liver.[5][6][7]

Q2: My in vivo study with this compound is showing low and highly variable plasma concentrations. What are the likely causes?

A2: Low and variable plasma exposure are common indicators of poor oral bioavailability. The primary reasons can be categorized as follows:

  • Physicochemical Properties:

    • Low Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal fluids, which is a prerequisite for absorption.[8] More than 40% of new chemical entities are poorly soluble in water.[6][9]

    • Poor Permeability: The compound may have difficulty crossing the intestinal cell membranes to enter the bloodstream.[5]

  • Biological Factors:

    • First-Pass Metabolism: After absorption, the drug may be extensively metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.[10][11][12] This is a major factor that can significantly reduce the amount of active drug reaching its target.

    • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen.[13]

  • Formulation and Dosing Issues:

    • Inadequate Formulation: The vehicle used to administer the compound may not be suitable for solubilizing it or keeping it stable in the gastrointestinal tract.

    • Inconsistent Dosing Technique: Variability in oral gavage technique can lead to inconsistent delivery of the compound.[14]

Q3: What are the initial steps I should take to troubleshoot the poor bioavailability of this compound?

A3: A systematic approach is crucial. Start by characterizing the root cause of the poor bioavailability.

  • Assess Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Evaluate In Vitro Permeability: Use an in vitro model, such as a Caco-2 cell monolayer assay, to assess the intestinal permeability of the compound and determine if it is a substrate for efflux transporters.

  • Investigate Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes from the animal species being used in your in vivo studies to understand its susceptibility to first-pass metabolism.

  • Conduct a Pilot In Vivo Study with IV Administration: If not already done, administering the compound intravenously (IV) in a small group of animals will allow you to determine its absolute bioavailability and clearance. This is essential for understanding the true extent of the absorption problem.[14]

Troubleshooting and Optimization Guide

This guide provides a structured approach to addressing poor bioavailability of this compound based on the likely underlying causes.

Issue 1: Consistently Low Plasma Exposure (Low Cmax and AUC)

Possible Cause: Poor Aqueous Solubility and Dissolution

This is often the primary limiting factor for oral absorption.[8]

Troubleshooting Steps:

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can enhance the dissolution rate.[6][15]

    • Micronization: Reduces particle size to the micron range.[16]

    • Nanosuspension: Further reduction to the nanometer range can significantly improve dissolution velocity.[15]

  • Formulation Enhancement: The goal is to increase the amount of dissolved drug at the site of absorption.[17] Consider the formulation strategies outlined in the table below.

  • Use of Excipients:

    • Solubilizing Agents/Co-solvents: Use of water-miscible organic solvents like PEG 400, propylene (B89431) glycol, or DMSO can increase solubility in the formulation.[9][18]

    • Surfactants: Agents like Tween® 80 or Cremophor® EL can improve wetting and form micelles to solubilize the compound.[16]

    • Complexing Agents: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[19]

Possible Cause: Extensive First-Pass Metabolism

The compound is being cleared by the liver before it reaches systemic circulation.[10][11]

Troubleshooting Steps:

  • Determine Absolute Bioavailability: A comparison of the Area Under the Curve (AUC) from oral (PO) and intravenous (IV) administration is necessary to quantify the extent of first-pass metabolism.[14]

  • Lipid-Based Formulations: These formulations can enhance lymphatic absorption, which partially bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[17][20]

  • Prodrug Approach: While a more advanced strategy, chemically modifying the molecule to a prodrug can temporarily mask the site of metabolism. The active drug is then released in the systemic circulation.[15][20]

Issue 2: High Variability in Plasma Concentrations Between Animals

Possible Cause: Inconsistent Formulation or Dosing

Troubleshooting Steps:

  • Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each dose is drawn. High-energy mixing or continuous stirring may be necessary.[14]

  • Standardize Dosing Technique: Use a consistent oral gavage technique, verifying the dose volume and correct placement for each animal.[14]

  • Control for Food Effects: The presence of food can significantly impact drug absorption. Conduct studies in fasted animals to reduce this source of variability. A consistent fasting period of 4-12 hours is recommended.[14]

Data Presentation: Formulation Strategies for Bioavailability Enhancement

Formulation Strategy Description Potential % Increase in Bioavailability Advantages Disadvantages
Micronization Reducing the particle size of the drug to the micron range to increase the surface area for dissolution.[16]5 - 15%A relatively simple and cost-effective technique.May not be sufficient for very poorly soluble compounds; risk of particle agglomeration.[18]
Nanosuspension Reducing the particle size to the nanometer range, often stabilized with surfactants.[15]15 - 35%Significantly increases dissolution velocity and saturation solubility.[13]Requires specialized equipment (e.g., high-pressure homogenizer); physical stability can be a concern.[13]
Amorphous Solid Dispersion Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[15][17]20 - 50%Maintains the drug in a high-energy, more soluble state.[17]Can be physically unstable and revert to the less soluble crystalline form over time.
Lipid-Based Formulations (e.g., SEDDS) Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents.[15][19]25 - >100%Enhances solubility and can promote lymphatic uptake, bypassing first-pass metabolism.[17][19]Can be complex to formulate; potential for GI side effects with high surfactant concentrations.
Inclusion Complexation (with Cyclodextrins) The drug molecule is encapsulated within the cavity of a cyclodextrin (B1172386) molecule.[6]10 - 40%Increases aqueous solubility and can improve stability.[6]The amount of drug that can be complexed is limited by the stoichiometry of the complex.

Mandatory Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Optimization Strategies cluster_3 In Vivo Validation start Poor in vivo bioavailability of this compound physchem Determine Physicochemical Properties (Solubility, LogP) start->physchem invitro_perm In Vitro Permeability Assay (e.g., Caco-2) start->invitro_perm invitro_met In Vitro Metabolism Assay (Microsomes, Hepatocytes) start->invitro_met solubility_issue Solubility-Limited? physchem->solubility_issue permeability_issue Permeability-Limited? invitro_perm->permeability_issue metabolism_issue High First-Pass Metabolism? invitro_met->metabolism_issue formulation_dev Formulation Development (Micronization, Nanosuspension, Lipid-Based, Solid Dispersion) solubility_issue->formulation_dev Yes permeation_enhancers Incorporate Permeation Enhancers (Advanced) permeability_issue->permeation_enhancers Yes bypass_fpm Lipid-Based Formulations to Bypass First-Pass Metabolism metabolism_issue->bypass_fpm Yes pk_study Comparative Pharmacokinetic Study in Animal Model formulation_dev->pk_study permeation_enhancers->pk_study bypass_fpm->pk_study end Optimized Bioavailability pk_study->end

Caption: A workflow for troubleshooting and improving the in vivo bioavailability of this compound.

first_pass_metabolism cluster_oral Oral Administration cluster_absorption Absorption & Metabolism cluster_iv Intravenous Administration oral_dose Oral Dose of This compound gi_tract GI Tract oral_dose->gi_tract portal_vein Portal Vein gi_tract->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation (Reduced Drug Amount) liver->systemic_circulation Bioavailable Drug metabolites Metabolites liver->metabolites Metabolized Drug iv_dose IV Dose iv_systemic Systemic Circulation (100% Bioavailable) iv_dose->iv_systemic

Caption: The impact of first-pass metabolism on the oral bioavailability of a drug.

Experimental Protocols

Protocol 1: Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and absolute bioavailability of a novel formulation of this compound.

Animal Model: Male Sprague-Dawley rats (250-300 g).

Housing: House animals in a controlled environment with a 12-hour light/dark cycle.

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[13]

Dosing:

  • Oral (PO) Group (n=5): Administer the this compound formulation by oral gavage at a target dose (e.g., 10 mg/kg). The formulation should be prepared as described in the troubleshooting section (e.g., a nanosuspension or lipid-based formulation).

  • Intravenous (IV) Group (n=5): Administer this compound in a solubilizing vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) via the tail vein at a lower dose (e.g., 1 mg/kg) to ensure solubility and avoid toxicity.[13]

Blood Sampling:

  • Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Process blood to plasma by centrifugation and store at -80°C until analysis.

Bioanalysis:

  • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC(0-t), and half-life (t1/2) using non-compartmental analysis.

  • Calculate the absolute bioavailability (F%) using the following formula:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Protocol 2: Preparation of a Nanosuspension Formulation for In Vivo Studies

Objective: To prepare a physically stable nanosuspension of this compound to improve its dissolution rate and oral absorption.

Materials:

  • This compound

  • Stabilizer/Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

  • High-pressure homogenizer or bead mill

Methodology:

  • Preparation of Pre-suspension:

    • Weigh the required amount of this compound.

    • Prepare a solution of the stabilizer in deionized water (e.g., 1% w/v Poloxamer 188).

    • Disperse the this compound powder in a small volume of the stabilizer solution to form a paste.

    • Gradually add the remaining stabilizer solution while stirring to form a coarse suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer at an optimized pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles).

    • Maintain the temperature of the sample using a cooling system to prevent degradation of the compound.

  • Particle Size Analysis:

    • Measure the particle size distribution and zeta potential of the resulting nanosuspension using a suitable particle size analyzer (e.g., dynamic light scattering). The target mean particle size is typically below 500 nm.

  • Characterization and Dosing:

    • Visually inspect the nanosuspension for any signs of aggregation or precipitation.

    • Confirm the concentration of this compound in the final formulation before dosing.

    • Ensure the nanosuspension is well-dispersed immediately prior to administration to animals.

References

Challenges in the chemical synthesis of (Rac)-NPD6433 analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of (Rac)-NPD6433 analogs, which are characterized by a triazenyl-indole core.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing the triazenyl-indole core of NPD6433 analogs?

A1: The synthesis of triazenyl-indole derivatives typically follows one of two primary pathways:

  • Diazonium Coupling: This classic method involves the generation of an aryl diazonium salt from an appropriate aniline (B41778) precursor, followed by coupling with a secondary amine. For NPD6433 analogs, this would involve coupling a diazotized indole (B1671886) derivative with the desired secondary amine.

  • Coupling of Diazoindoles: An alternative route involves the preparation of a 2- or 3-diazoindole intermediate, which is then coupled with a secondary amine to form the triazene (B1217601) linkage. This method can sometimes offer better control over regioselectivity.[1]

A generalized reaction scheme is presented below:

Route A: Diazonium Salt Coupling Indole-NH2 + NaNO2/HCl → [Indole-N2]+Cl- [Indole-N2]+Cl- + R2NH → Indole-N=N-NR2

Route B: Diazoindole Coupling Precursor-Indole → Indole=N2 Indole=N2 + R2NH → Indole-N=N-NR2

Q2: My triazene product appears to be decomposing during workup or purification. What are the common causes?

A2: Triazenes are known to be sensitive to acidic conditions. Exposure to strong acids, or even silica (B1680970) gel in chromatography, can catalyze the cleavage of the triazene bond, reverting it to a reactive diazonium salt which can lead to decomposition and a variety of side products.[2] Aryl triazenes are generally stable at a pH > 7.[3]

Troubleshooting Steps:

  • Acid-Free Workup: Ensure all aqueous washes are neutral or slightly basic (e.g., using saturated NaHCO₃ solution).

  • Chromatography: If using silica gel chromatography, consider deactivating the silica by pre-treating it with a base like triethylamine (B128534) (e.g., eluent containing 0.5-1% Et₃N). Alternatively, neutral alumina (B75360) can be used as the stationary phase.

  • Temperature: Avoid excessive heat during solvent evaporation, as some triazenes have limited thermal stability.[4]

Q3: I am observing poor yield in my diazonium coupling reaction. How can I optimize this step?

A3: Low yields in diazonium coupling reactions are a common issue. Several factors can influence the efficiency of both diazonium salt formation and the subsequent coupling step.

Optimization Parameters:

  • Diazotization Temperature: The formation of the diazonium salt from an aniline precursor using sodium nitrite (B80452) and acid is highly exothermic and temperature-sensitive. This step must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

  • pH Control: The pH of the coupling reaction is critical. The coupling of the diazonium salt with the secondary amine should be performed under optimized pH conditions, which may need to be determined empirically for your specific substrates.

  • Reagent Purity: Ensure the purity of your starting aniline and the secondary amine. Impurities can interfere with the reaction.

Troubleshooting Guide: Low Yield and Impurities

This guide addresses common problems encountered during the synthesis of triazenyl-indole analogs.

Problem 1: Low Yield After Synthesis
Potential Cause Suggested Solution
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of NaNO₂ and ensure it is added slowly to the acidic solution of the indole-amine precursor.
Decomposition of Diazonium Salt Use the diazonium salt immediately after its formation in the subsequent coupling step. Do not let it warm to room temperature.
Side Reactions The highly reactive diazonium salt can react with water or other nucleophiles. Ensure the coupling partner (secondary amine) is readily available for reaction.
Product Instability The triazene product may be unstable under the reaction or workup conditions (see FAQ Q2). Perform an acid-free workup and use deactivated silica for purification.
Problem 2: Difficulty in Product Purification
Potential Cause Suggested Solution
Product Streaking on TLC/Column The compound may be interacting strongly with the silica gel. Add a small percentage of triethylamine or methanol (B129727) to the eluent. Consider switching to an alternative stationary phase like alumina.
Co-elution of Impurities The polarity of the product and impurities are too similar. Optimize the mobile phase using TLC with different solvent systems. If flash chromatography is insufficient, semi-preparative HPLC is a highly effective method for purifying triazene derivatives to high purity (>98%).[5]
Product Decomposition on Column The product is acid-sensitive. Use a column packed with silica gel that has been neutralized with triethylamine, or use neutral alumina.

Experimental Protocols

Protocol 1: General Synthesis of a 3-Triazenyl-Indole Analog via Diazonium Coupling

Disclaimer: This is a generalized protocol and must be adapted based on the specific reactivity and solubility of the substrates used.

  • Diazotization:

    • Dissolve 1.0 equivalent of the 3-amino-indole precursor in a suitable acidic solution (e.g., 2 M HCl) and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting solution at 0-5 °C for 30 minutes. The formation of the diazonium salt can be monitored using starch-iodide paper.

  • Coupling:

    • In a separate flask, dissolve the secondary amine (1.2 equivalents) in a suitable solvent and cool to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the secondary amine solution.

    • Adjust the pH of the reaction mixture to be slightly basic (pH 8-9) using a suitable base (e.g., sodium carbonate solution) to facilitate the coupling.

    • Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification:

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to ensure all acid is removed.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

    • Purify the crude product using flash column chromatography on silica gel deactivated with 1% triethylamine, using a hexane/ethyl acetate (B1210297) gradient.

Example Purification Data

The following table shows representative data for the purification of a hypothetical this compound analog.

Step Method Eluent System Yield (%) Purity (by HPLC)
Crude Product ---65%
Flash Chromatography Silica Gel (1% Et₃N)10-30% EtOAc in Hexane55%94%
Semi-Prep HPLC C18 Reverse Phase60-80% MeCN in H₂O40%>99%

Visualizations

Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting start Low Yield Observed check_diazotization Verify Diazotization Step (Temp < 5°C? Immediate use?) start->check_diazotization Problem Source? check_coupling Analyze Coupling Reaction (pH correct? Reagents pure?) start->check_coupling check_workup Review Workup/Purification (Acidic conditions? High temp?) start->check_workup optimize_temp Action: Maintain 0-5°C strictly. Use salt-ice bath. check_diazotization->optimize_temp If Temp/Stability Issue optimize_pH Action: Adjust pH post-coupling. Test pH 8-10. check_coupling->optimize_pH If pH/Purity Issue neutralize_silica Action: Use neutralized silica (1% Et3N in eluent) or alumina. check_workup->neutralize_silica If Decomposition Issue success Yield Improved optimize_temp->success fail Yield Still Low (Consult Senior Chemist) optimize_temp->fail optimize_pH->success optimize_pH->fail neutralize_silica->success neutralize_silica->fail

Caption: Troubleshooting decision tree for low yield.

General Synthetic Pathway

Synthetic_Pathway indole_amine Substituted 3-Amino-Indole diazonium Indole Diazonium Salt [Indole-N2]+ indole_amine->diazonium NaNO2, HCl 0-5 °C coupling Coupling Reaction diazonium->coupling sec_amine Secondary Amine (e.g., Pyrrolidine) sec_amine->coupling product This compound Analog coupling->product pH 8-9 workup Workup & Purification (Neutral/Basic Conditions) product->workup final_product Pure Product (>98%) workup->final_product

Caption: General workflow for NPD6433 analog synthesis.

References

Validation & Comparative

A Head-to-Head Battle Against Candida: (Rac)-NPD6433 Versus Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing challenge to combat drug-resistant fungal pathogens, a novel antifungal compound, (Rac)-NPD6433, is emerging as a promising candidate, exhibiting a distinct mechanism of action compared to the widely used fluconazole (B54011). This guide provides a comprehensive comparison of the efficacy of this compound and fluconazole against Candida species, supported by available preclinical data. This information is intended for researchers, scientists, and drug development professionals engaged in the field of mycology and infectious diseases.

Executive Summary

Fluconazole, a triazole antifungal, has been a cornerstone in the treatment of Candida infections for decades. However, its efficacy is increasingly challenged by the rise of resistant strains. This compound, a triazenyl indole, presents a new therapeutic strategy by targeting a different essential pathway in fungal cells. This comparison delves into their mechanisms of action, in vitro activity, and in vivo efficacy based on current research.

Mechanism of Action: A Tale of Two Targets

The fundamental difference in the antifungal activity of this compound and fluconazole lies in their cellular targets.

This compound: This compound inhibits fungal fatty acid biosynthesis by targeting the enoyl reductase domain of fatty acid synthase 1 (Fas1).[1][2] This covalent inhibition disrupts the production of essential fatty acids, which are critical components of cell membranes and are vital for various cellular functions. This novel mechanism of action suggests that this compound may be effective against fungal strains that have developed resistance to existing antifungal drug classes.

Fluconazole: As a member of the azole class, fluconazole acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[3][4] This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol (B1671047), a vital component of the fungal cell membrane.[3][5] By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the cell membrane, leading to the inhibition of fungal growth and replication.[5]

Antifungal Mechanisms of Action cluster_NPD6433 This compound Pathway cluster_Fluconazole Fluconazole Pathway NPD6433 This compound Fas1 Fatty Acid Synthase 1 (Fas1) (Enoyl Reductase Domain) NPD6433->Fas1 Inhibits FattyAcid Fatty Acid Biosynthesis Fas1->FattyAcid Blocks CellMembrane1 Disrupted Cell Membrane Integrity FattyAcid->CellMembrane1 Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14α-demethylase Fluconazole->LanosterolDemethylase Inhibits Ergosterol Ergosterol Synthesis LanosterolDemethylase->Ergosterol Blocks CellMembrane2 Disrupted Cell Membrane Integrity Ergosterol->CellMembrane2

Figure 1. Mechanisms of Action for this compound and Fluconazole.

In Vitro Efficacy: A Quantitative Comparison

Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal agent's in vitro potency. While direct side-by-side comparative studies providing MICs for this compound and fluconazole against a broad panel of Candida species are not yet widely published, the available data allows for an initial assessment.

The table below presents representative MIC values for fluconazole against various Candida species to serve as a benchmark. Published research on NPD6433 and its analogs indicates MIC80 values (the concentration required to inhibit 80% of growth) for NPD6433 against several key fungal pathogens.

Table 1: In Vitro Activity (MIC) of Fluconazole and this compound against Candida Species

Candida SpeciesFluconazole MIC Range (µg/mL)This compound MIC80 (µg/mL)
C. albicans0.25 - >640.2
C. glabrata0.5 - >640.8
C. parapsilosis0.125 - >64Data Not Available
C. tropicalis0.25 - >64Data Not Available
C. krusei16 - >64Data Not Available
C. aurisHighly Variable0.8

Fluconazole MIC data is compiled from multiple sources and represents a general range. NPD6433 MIC80 data is from a single study and may not be directly comparable.

In Vivo Efficacy: Preclinical Models

Preclinical in vivo models are crucial for evaluating the therapeutic potential of new antifungal agents.

This compound: In a nematode (Caenorhabditis elegans) model of infection with a highly azole-resistant strain of C. albicans, treatment with NPD6433 led to a significant, dose-dependent extension of the lifespan of the infected nematodes.[1] This finding is particularly noteworthy as it suggests efficacy against strains that are refractory to fluconazole.

Fluconazole: The in vivo efficacy of fluconazole has been extensively studied in various animal models, including murine models of disseminated candidiasis. In these models, fluconazole has been shown to reduce fungal burden in target organs and improve survival rates in a dose-dependent manner against susceptible Candida isolates.

Experimental_Workflow_In_Vivo_Comparison cluster_Infection Infection Model cluster_Treatment Treatment Groups cluster_Endpoints Efficacy Endpoints Infection Candida Infection (e.g., Murine Model) Vehicle Vehicle Control Infection->Vehicle Treatment Initiation Fluconazole Fluconazole Infection->Fluconazole Treatment Initiation NPD6433 This compound Infection->NPD6433 Treatment Initiation Survival Survival Analysis Vehicle->Survival FungalBurden Fungal Burden in Organs (e.g., Kidney, Brain) Vehicle->FungalBurden Fluconazole->Survival Fluconazole->FungalBurden NPD6433->Survival NPD6433->FungalBurden

Figure 2. Generalized Experimental Workflow for In Vivo Comparison.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of standard protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination
  • Method: Broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

  • Procedure:

    • Candida isolates are grown on Sabouraud Dextrose Agar.

    • A standardized inoculum is prepared and diluted in RPMI 1640 medium.

    • Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates.

    • The fungal inoculum is added to each well.

    • Plates are incubated at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.

Murine Model of Disseminated Candidiasis
  • Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to mimic the susceptible human population.

  • Procedure:

    • Mice are immunosuppressed using agents like cyclophosphamide.

    • A standardized inoculum of Candida cells is injected intravenously via the lateral tail vein.

    • Treatment with the antifungal agent (e.g., intraperitoneally or orally) is initiated at a specified time post-infection.

    • Animals are monitored daily for signs of illness and survival.

    • At the end of the study, target organs (e.g., kidneys, brain) are harvested, homogenized, and plated to determine the fungal burden (Colony Forming Units per gram of tissue).

Caenorhabditis elegans Infection Model
  • Model: C. elegans provides a high-throughput in vivo system for screening antifungal compounds.

  • Procedure:

    • C. elegans are synchronized to a specific larval stage.

    • The nematodes are exposed to a lawn of pathogenic Candida on a solid medium.

    • After a defined period of infection, the worms are transferred to plates containing the test compounds.

    • Worm survival is monitored over several days.

    • Survival curves are generated and analyzed to determine the efficacy of the compound.

Conclusion and Future Directions

This compound represents a promising new class of antifungal agents with a mechanism of action distinct from currently available drugs like fluconazole. Its activity against azole-resistant Candida in a preliminary in vivo model is a significant finding that warrants further investigation.

Future research should focus on:

  • Direct, head-to-head in vitro susceptibility testing of this compound and fluconazole against a large panel of clinical Candida isolates, including various species and resistant strains.

  • Comprehensive in vivo studies in mammalian models of candidiasis to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in comparison to fluconazole.

  • Investigation of the potential for synergy between this compound and other antifungal agents.

The development of novel antifungals like this compound is critical in the face of growing antifungal resistance. Continued research will be essential to fully elucidate its therapeutic potential and its place in the clinical management of Candida infections.

References

A Comparative Guide to (Rac)-NPD6433 and Cerulenin as Fungal Fatty Acid Synthase 1 (Fas1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of fungal Fatty Acid Synthase 1 (Fas1): (Rac)-NPD6433 and cerulenin (B1668410). Fas1 is an essential enzyme for fungal viability and a promising target for the development of novel antifungal therapeutics. Understanding the distinct mechanisms and properties of its inhibitors is crucial for advancing antifungal drug discovery.

Executive Summary

This compound and cerulenin are both potent inhibitors of fungal Fas1, exhibiting fungicidal activity. However, they achieve this by targeting different catalytic domains of the multi-enzyme complex through distinct covalent mechanisms. This compound, a triazenyl indole, specifically inhibits the enoyl reductase (ER) domain, a component of the Fas1 β-subunit. In contrast, cerulenin, a natural antifungal antibiotic, targets the ketoacyl synthase (KS) domain, located on the α-subunit of Fas1. This fundamental difference in their mechanism of action has implications for their specificity and potential for off-target effects. While both are valuable research tools, their distinct properties may offer different therapeutic advantages.

Data Presentation: Quantitative Comparison

A direct head-to-head comparison of the half-maximal inhibitory concentrations (IC50) of this compound and cerulenin against fungal Fas1 from a single study is not currently available in the public domain. The following table summarizes the available quantitative data for each inhibitor from various studies. It is important to note that experimental conditions, such as the specific fungal species and assay methods, can significantly influence these values.

ParameterThis compoundCerulenin
Target Domain Enoyl Reductase (ER) of Fas1[1][2]Ketoacyl Synthase (KS) of Fas1[3][4]
Mechanism Covalent inhibition of FMN-dependent NADPH-oxidation[1][2]Irreversible covalent binding to the active site cysteine of the KS domain[4]
Reported IC50 / MIC MIC80 for analogs reported in μg/mL. Identified in a screen for compounds that reduce fungal growth by at least 50%[5]IC50 (U-87MG human glioblastoma cell viability): 5.55 μg/mL (~24.8 μM)[6]
Biological Activity Broad-spectrum antifungal, fungicidal[1][5]Antifungal, antitumor, pro-apoptotic, fungicidal in yeast[3][6][7][8]
Other Effects Sublethal concentrations impair fungal virulence traits (e.g., biofilm formation)[1][9]Inhibits sterol biosynthesis[3][10]

Mechanism of Action and Signaling Pathways

This compound and cerulenin inhibit the multi-step process of fatty acid synthesis at different points, leading to the depletion of essential fatty acids and subsequent fungal cell death.

// Invisible edges to enforce layout Cerulenin -> NPD6433 [style=invis]; FAS1_beta -> FAS1_alpha [style=invis]; Signaling_Alteration -> Membrane_Disruption [style=invis];

} caption: Distinct targeting of Fas1 domains by this compound and cerulenin.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize Fas1 inhibitors. Specific parameters may need to be optimized for the particular fungal species and enzyme preparation.

Fungal Fatty Acid Synthase (Fas1) Activity Assay (NADPH Depletion)

This spectrophotometric assay measures the activity of Fas1 by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a required cofactor for the fatty acid synthesis cycle.

Materials:

  • Purified fungal Fas1 enzyme

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM EDTA, 1 mM DTT

  • Substrates: Acetyl-CoA, Malonyl-CoA

  • Cofactor: NADPH

  • Inhibitors: this compound and cerulenin stock solutions in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, purified Fas1 enzyme, and NADPH in each well of the microplate.

  • Add serial dilutions of the inhibitor (this compound or cerulenin) or vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding a mixture of acetyl-CoA and malonyl-CoA to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at 37°C.

  • Calculate the rate of NADPH oxidation (reaction velocity) from the linear portion of the absorbance vs. time curve.

FAS1_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Fas1, NADPH, Buffer) Start->Prepare_Mixture Add_Inhibitor Add Inhibitor (this compound or Cerulenin) Prepare_Mixture->Add_Inhibitor Pre_Incubate Pre-incubate (37°C, 10-15 min) Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction (Add Acetyl-CoA & Malonyl-CoA) Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor A340nm (Spectrophotometer) Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Reaction Rate Monitor_Absorbance->Calculate_Rate End End Calculate_Rate->End

IC50 Determination

The IC50 value, the concentration of an inhibitor that reduces the enzyme activity by 50%, is determined from the data generated in the Fas1 activity assay.

Procedure:

  • Perform the Fas1 activity assay with a range of inhibitor concentrations (typically in a logarithmic series).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate with Vehicle))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

IC50_Determination_Logic Input_Data Reaction Rates at Varying Inhibitor Concentrations Calculate_Inhibition Calculate % Inhibition Input_Data->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Fit_Curve Non-linear Regression (Sigmoidal Dose-Response) Plot_Data->Fit_Curve Output_IC50 Determine IC50 Value Fit_Curve->Output_IC50

Conclusion

Both this compound and cerulenin are effective inhibitors of fungal Fas1, a critical enzyme for fungal survival. Their distinct mechanisms of targeting different domains of the Fas1 complex make them valuable tools for studying fungal fatty acid biosynthesis and as starting points for the development of new antifungal agents. This compound's specific targeting of the enoyl reductase domain presents a focused approach, while cerulenin's broader inhibitory profile, which includes sterol biosynthesis, may offer a multi-faceted antifungal strategy. Further research, particularly direct comparative studies, is necessary to fully elucidate their relative potencies and therapeutic potential.

References

(Rac)-NPD6434: A Novel Antifungal Agent Lacking Cross-Resistance with Conventional Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the fight against resistant fungal pathogens has emerged with the discovery of (Rac)-NPD6433, a broad-spectrum antifungal compound. Exhibiting a novel mechanism of action, this agent shows significant promise for treating infections caused by fungi resistant to existing drug classes. This guide provides a comprehensive comparison of this compound's cross-resistance profile with other major antifungal agents, supported by available experimental data.

This compound is a triazenyl indole (B1671886) that uniquely targets the enoyl reductase domain of fatty acid synthase 1 (Fas1) in fungi.[1] This mechanism disrupts the essential process of fatty acid biosynthesis, leading to fungal cell death.[1] Crucially, this target is distinct from those of currently available antifungal drugs, such as azoles, polyenes, and echinocandins, which target ergosterol (B1671047) synthesis or the fungal cell wall. This difference in mechanism is the basis for the observed lack of cross-resistance.

Comparative Antifungal Activity

Studies have demonstrated that this compound maintains its efficacy against fungal strains that have developed resistance to conventional antifungal agents. While specific minimum inhibitory concentration (MIC) data from supplementary research materials were not available, the primary study by Iyer et al. (2023) reports a potent MIC80 range of 1.25 to 10 µg/mL for NPD6433 against a variety of pathogenic yeasts.[1]

The research highlights that MIC testing against clinical isolates of Candida albicans with known resistance to conventional antifungals did not reveal any cross-resistance with this compound.[1] Furthermore, the study found no synergistic activity when this compound was combined with fluconazole, a common azole antifungal.[1]

Table 1: In Vitro Activity of this compound Against Pathogenic Fungi

Fungal SpeciesThis compound MIC80 Range (µg/mL)Reference
Pathogenic Yeasts (including Candida spp. and Cryptococcus neoformans)1.25 - 10[1]

Table 2: Cross-Resistance Profile of this compound

Antifungal ClassMechanism of ActionCross-Resistance with this compound Observed
Azoles (e.g., Fluconazole)Inhibit ergosterol biosynthesis (lanosterol 14-α-demethylase)No
Polyenes (e.g., Amphotericin B)Bind to ergosterol, forming pores in the cell membraneNot Reported
Echinocandins (e.g., Caspofungin)Inhibit β-(1,3)-D-glucan synthesis in the cell wallNot Reported

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used to assess cross-resistance, the following diagrams are provided.

NPD6433_Mechanism_of_Action cluster_fungal_cell Fungal Cell Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Synthase (FAS) Complex Fatty Acid Synthase (FAS) Complex Malonyl-CoA->Fatty Acid Synthase (FAS) Complex Fas1 (Enoyl Reductase Domain) Fas1 (Enoyl Reductase Domain) Fatty Acid Synthase (FAS) Complex->Fas1 (Enoyl Reductase Domain) Fatty Acids Fatty Acids Fas1 (Enoyl Reductase Domain)->Fatty Acids Catalyzes final step Cell Membrane Integrity Cell Membrane Integrity Fatty Acids->Cell Membrane Integrity Virulence Virulence Fatty Acids->Virulence NPD6433 NPD6433 NPD6433->Fas1 (Enoyl Reductase Domain) Inhibits

Caption: Mechanism of this compound action.

Antifungal_Susceptibility_Testing_Workflow Fungal Isolate Preparation Fungal Isolate Preparation Inoculum Standardization Inoculum Standardization Fungal Isolate Preparation->Inoculum Standardization (Resistant & Susceptible Strains) Microdilution Plate Inoculation Microdilution Plate Inoculation Inoculum Standardization->Microdilution Plate Inoculation Serial Dilution of Antifungals Serial Dilution of Antifungals Serial Dilution of Antifungals->Microdilution Plate Inoculation (this compound & Comparators) Incubation Incubation Microdilution Plate Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination (Visual or Spectrophotometric Reading)

Caption: Antifungal susceptibility workflow.

Experimental Protocols

The cross-resistance of this compound was evaluated using a modified broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

Antifungal Susceptibility Testing Protocol

1. Preparation of Antifungal Agents:

  • This compound and comparator antifungal agents (e.g., fluconazole, amphotericin B, caspofungin) were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions.

  • Serial twofold dilutions of each antifungal agent were prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates. The final concentrations typically ranged from 0.03 to 64 µg/mL.

2. Fungal Inoculum Preparation:

  • Fungal isolates, including both wild-type and known resistant strains of Candida albicans, Candida auris, Candida glabrata, and Cryptococcus neoformans, were cultured on Sabouraud Dextrose Agar plates for 24-48 hours at 30°C.

  • A suspension of fungal cells was prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • The inoculum was further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

3. Microdilution Plate Assay:

  • 100 µL of the standardized fungal inoculum was added to each well of the 96-well plate containing 100 µL of the serially diluted antifungal agents.

  • Each plate included a positive control (fungal inoculum without drug) and a negative control (sterile medium).

  • The plates were incubated at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (typically ≥50% for azoles and NPD6433, and ≥90% for polyenes) compared to the drug-free growth control.

  • Growth inhibition was assessed visually or by measuring the optical density at 600 nm using a microplate reader. The MIC80, the concentration inhibiting 80% of growth, was specifically reported for this compound.

Conclusion

The available evidence strongly suggests that this compound circumvents existing antifungal resistance mechanisms due to its unique mode of action targeting fatty acid synthesis. The lack of observed cross-resistance with azoles in clinically resistant Candida albicans isolates is a significant finding. This positions this compound as a promising candidate for further development, with the potential to address the critical unmet need for new therapies to treat drug-resistant fungal infections. Further studies providing detailed MIC data against a broader panel of multidrug-resistant fungi are warranted to fully elucidate its clinical potential.

References

(Rac)-NPD6433: A Novel Antifungal Agent Demonstrating Efficacy Against Fluconazole-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fluconazole-resistant fungal strains presents a significant challenge in the treatment of invasive fungal infections. In the quest for novel therapeutic agents, (Rac)-NPD6433 has emerged as a promising candidate with a distinct mechanism of action and demonstrated efficacy against resistant pathogens. This guide provides a comparative analysis of this compound against current antifungal alternatives, supported by available experimental data and detailed methodologies.

Executive Summary

This compound is a triazenyl indole (B1671886) compound that exhibits broad-spectrum antifungal activity.[1][2][3] Its primary mechanism of action is the inhibition of fatty acid biosynthesis through the covalent targeting of the enoyl reductase domain of fatty acid synthase 1 (Fas1).[1][2][3] This novel target distinguishes it from azoles, such as fluconazole (B54011), which inhibit ergosterol (B1671047) biosynthesis. Experimental evidence, primarily from in vivo studies using the nematode Caenorhabditis elegans, has shown that this compound is effective in treating infections caused by azole-resistant Candida albicans.[1][2][3] While direct comparative Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of fluconazole-resistant strains is not yet available in a comprehensive tabular format in the primary literature, the existing findings position it as a valuable lead compound for further development.

Comparison of Antifungal Agents

The management of fluconazole-resistant fungal infections typically involves a shift to alternative drug classes. The following table summarizes the performance of this compound based on available data and compares it with established antifungal agents used for resistant infections.

Antifungal AgentDrug ClassMechanism of ActionEfficacy Against Fluconazole-Resistant Strains
This compound Triazenyl IndoleInhibition of Fatty Acid Synthase 1 (Fas1)[1][2][3]Demonstrated in vivo efficacy against azole-resistant C. albicans in a C. elegans model.[1][2][3] Broad-spectrum activity suggested, but specific MICs for a range of resistant strains are not yet published.
Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin)EchinocandinInhibition of β-(1,3)-D-glucan synthase, disrupting cell wall integrity.Generally potent against fluconazole-resistant Candida spp., including C. glabrata and C. auris.[4] Resistance is emerging but currently less common than azole resistance.
Amphotericin B PolyeneBinds to ergosterol in the fungal cell membrane, leading to pore formation and cell death.Broad-spectrum activity, including against many fluconazole-resistant species. However, its use is often limited by significant nephrotoxicity.
Other Azoles (e.g., Voriconazole, Posaconazole)TriazoleInhibition of lanosterol (B1674476) 14α-demethylase (Erg11p) in the ergosterol biosynthesis pathway.May have activity against some fluconazole-resistant strains, but cross-resistance is common, particularly in strains with upregulated efflux pumps or target site mutations.

Experimental Data

While a direct comparative table of MICs for this compound is not available, the following table presents typical MIC ranges for fluconazole and alternative antifungals against common fluconazole-resistant species to provide a baseline for comparison.

Table 1: Illustrative MIC Ranges (μg/mL) of Standard Antifungals Against Fluconazole-Resistant Fungal Strains

Fungal SpeciesFluconazoleEchinocandins (e.g., Micafungin)Amphotericin B
Candida albicans (Fluconazole-Resistant)≥640.03 - >20.25 - 2
Candida glabrataOften ≥16 (Dose-dependent or Resistant)≤0.015 - 20.12 - 2
Candida aurisOften ≥32 (Resistant)0.06 - >80.5 - >8
Cryptococcus neoformans (Reduced Fluconazole Susceptibility)≥16Not routinely used; variable activity0.12 - 1

Note: MIC values can vary significantly between isolates and testing methodologies. The data presented are for illustrative purposes and are compiled from various sources.

Signaling Pathways and Mechanisms of Action

To visually represent the distinct mechanisms of this compound and the challenges posed by fluconazole resistance, the following diagrams are provided.

Fungal Fatty Acid Biosynthesis Pathway and Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_fas Fas1 Subunit (β chain) AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) (α6β6 complex) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS FattyAcids Saturated Fatty Acids FAS->FattyAcids ER Enoyl Reductase (ER) Domain NPD6433 This compound NPD6433->ER Covalent Inhibition Mechanisms of Fluconazole Resistance in Fungi cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Fluconazole_in Fluconazole (intracellular) Erg11p Lanosterol 14α-demethylase (Erg11p) Fluconazole_in->Erg11p Inhibition Efflux Efflux Pumps (e.g., Cdr1/2, Mdr1) Overexpression Fluconazole_in->Efflux Ergosterol Ergosterol Erg11p->Ergosterol Synthesis Membrane Cell Membrane Integrity Ergosterol->Membrane Fluconazole_out Fluconazole (extracellular) Efflux->Fluconazole_out Drug Expulsion Target_mod Erg11p Alteration/ Overexpression Target_mod->Erg11p Reduced Binding/ Increased Amount Bypass Ergosterol Pathway Bypass/Alterations Bypass->Ergosterol Alternative Synthesis Fluconazole_out->Fluconazole_in Entry Broth Microdilution Antifungal Susceptibility Testing Workflow start Fungal Isolate Culture inoculum Standardized Inoculum Preparation start->inoculum incubation Inoculation and Incubation (35°C, 24-48h) inoculum->incubation dilution Serial Dilution of Antifungal Agent in 96-well Plate dilution->incubation readout Visual or Spectrophotometric Readout of Growth incubation->readout mic MIC Determination readout->mic C. elegans Infection Model for Antifungal Efficacy Testing start Cultivate C. elegans and Fungal Pathogen infect Infect C. elegans with Fungal Pathogen start->infect transfer Transfer Infected Worms to Liquid Culture infect->transfer treat Administer this compound or Control transfer->treat monitor Monitor Worm Survival Over Time treat->monitor analyze Generate Survival Curves and Analyze Data monitor->analyze Haploinsufficiency Profiling (HIP) Workflow for Target Identification start Pool of Heterozygous Yeast Deletion Strains treat Competitive Growth with This compound start->treat control Competitive Growth (Control) start->control dna_treat Genomic DNA Extraction (Treated) treat->dna_treat dna_control Genomic DNA Extraction (Control) control->dna_control barcode_treat Barcode Amplification & Sequencing dna_treat->barcode_treat barcode_control Barcode Amplification & Sequencing dna_control->barcode_control compare Compare Barcode Abundance barcode_treat->compare barcode_control->compare target Identify Hypersensitive Strains (Putative Drug Target) compare->target

References

A Head-to-Head Comparison of (Rac)-NPD6433 and Myriocin: Targeting Lipid Metabolism from Different Angles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on two distinct inhibitors of lipid biosynthesis. This document provides a detailed comparison of their mechanisms of action, biological effects, and the experimental protocols used to evaluate them.

In the landscape of chemical biology and drug discovery, the inhibition of lipid metabolic pathways has emerged as a promising strategy for developing novel therapeutics, particularly in the fields of oncology, immunology, and infectious diseases. This guide presents a head-to-head comparison of two such inhibitory compounds: (Rac)-NPD6433 and myriocin (B1677593). While both molecules interfere with lipid biosynthesis, they do so by targeting distinct enzymatic steps, leading to different downstream consequences. This document will delve into their respective mechanisms, present available quantitative data for comparison, and provide detailed experimental protocols for their study.

Executive Summary

This compound is a triazenyl indole (B1671886) that functions as a broad-spectrum antifungal agent by inhibiting fatty acid synthase 1 (Fas1), a key enzyme in the synthesis of fatty acids. In contrast, myriocin is a well-established and potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo biosynthesis of sphingolipids. This fundamental difference in their molecular targets dictates their distinct biological activities and potential therapeutic applications.

At a Glance: Key Differences

FeatureThis compoundMyriocin
Molecular Target Fatty Acid Synthase 1 (Fas1)Serine Palmitoyltransferase (SPT)
Biochemical Pathway Inhibited Fatty Acid BiosynthesisSphingolipid Biosynthesis
Primary Biological Activity AntifungalImmunosuppressive, Antiproliferative
Mechanism of Action Covalent inhibition of the enoyl reductase domain of Fas1[1]Competitive inhibitor of both L-serine and palmitoyl-CoA binding to SPT

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and myriocin, providing insights into their potency and effects on their respective pathways.

Table 1: In Vitro Potency and Efficacy
CompoundTargetAssay TypeValueOrganism/Cell LineReference
This compound Fas1MIC801.25 µg/mLCandida albicans[2]
MIC802.5 µg/mLCandida glabrata[2]
MIC805 µg/mLCandida auris[2]
MIC801.25 µg/mLCryptococcus neoformans[2]
Myriocin SPTK_i_0.28 nMN/A
IC5015 nMMurine cytotoxic T cell line (CTLL-2)
IC5030 µMA549 (human lung carcinoma)
IC5026 µMNCI-H460 (human non-small cell lung cancer)
Table 2: Effects on Lipid Levels
CompoundExperimental SystemLipid Species AffectedDirection of ChangeMagnitude of ChangeReference
Myriocin B16F10 melanoma cells (1 µM for 24h)CeramideDecrease~86%[3]
SphingomyelinDecrease~57%[3]
SphingosineDecrease~75%[3]
Sphingosine-1-phosphateDecrease~38%[3]
ApoE-deficient mice on a high-fat dietPlasma SphingomyelinDecrease59%[4]
Plasma CeramideDecrease66%[4]
Plasma Sphingosine-1-phosphateDecrease81%[4]
This compound Aspergillus fumigatus (sub-MIC treatment)Palmitic acidIncreaseSignificant[5]
Stearic acidIncreaseSignificant[5]
Oleic acidDecreaseSignificant[5]

Signaling Pathways and Mechanisms of Action

The distinct molecular targets of this compound and myriocin lead to the perturbation of separate, yet interconnected, metabolic pathways.

Myriocin and the Sphingolipid Biosynthesis Pathway

Myriocin directly inhibits serine palmitoyltransferase (SPT), which catalyzes the first and rate-limiting step in the de novo synthesis of sphingolipids.[6] This pathway is crucial for the production of essential cellular components involved in membrane structure and signal transduction.[3] By blocking this initial step, myriocin leads to a global depletion of downstream sphingolipids, including ceramide, sphingomyelin, and sphingosine-1-phosphate.[3][4] The reduction in these bioactive lipids impacts numerous cellular processes, including cell cycle progression, apoptosis, and immune responses. For instance, in melanoma cells, myriocin-induced depletion of sphingolipids leads to G2/M phase arrest and apoptosis, which is associated with the downregulation of cdc25C, cyclin B1, and cdc2, and the upregulation of p53 and p21.[3] Furthermore, myriocin's effects on the ERK signaling pathway have been linked to its anti-atherogenic properties.[7]

Myriocin_Pathway Myriocin's Inhibition of the Sphingolipid Biosynthesis Pathway cluster_synthesis De Novo Sphingolipid Synthesis cluster_downstream Downstream Effects Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Ceramide Ceramide Ketosphinganine->Ceramide Multiple Steps Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin S1P Sphingosine-1-Phosphate Ceramide->S1P CellCycle Cell Cycle Arrest (G2/M) Ceramide->CellCycle Apoptosis Apoptosis Ceramide->Apoptosis ImmuneResponse Immunosuppression S1P->ImmuneResponse Myriocin Myriocin Myriocin->SPT caption Myriocin inhibits SPT, blocking sphingolipid synthesis.

Caption: Myriocin inhibits SPT, blocking sphingolipid synthesis.

This compound and the Fatty Acid Biosynthesis Pathway

This compound targets fatty acid synthase 1 (Fas1), a large, multi-enzyme complex responsible for the de novo synthesis of fatty acids.[1] Specifically, it covalently inhibits the enoyl reductase domain of Fas1, which is essential for the reduction of enoyl-acyl carrier protein intermediates during fatty acid elongation.[1] This inhibition disrupts the production of saturated fatty acids like palmitic acid, which are precursors for a wide range of lipids, including more complex fatty acids, phospholipids, and triglycerides. The disruption of fatty acid homeostasis has profound effects on fungal cells, leading to impaired growth, reduced virulence, and cell death.[1][2] For example, sublethal concentrations of NPD6433 have been shown to inhibit key virulence traits in fungi, such as biofilm formation and melanization.[8]

NPD6433_Pathway This compound's Inhibition of the Fatty Acid Biosynthesis Pathway cluster_synthesis De Novo Fatty Acid Synthesis cluster_downstream Downstream Effects in Fungi AcetylCoA Acetyl-CoA Fas1 Fatty Acid Synthase 1 (Fas1) (Enoyl Reductase Domain) AcetylCoA->Fas1 MalonylCoA Malonyl-CoA MalonylCoA->Fas1 FattyAcids Saturated Fatty Acids (e.g., Palmitic Acid) Fas1->FattyAcids ComplexLipids Complex Lipids FattyAcids->ComplexLipids Growth Inhibition of Growth FattyAcids->Growth Biofilm Reduced Biofilm Formation FattyAcids->Biofilm Virulence Decreased Virulence FattyAcids->Virulence NPD6433 This compound NPD6433->Fas1 caption This compound inhibits the Fas1 enzyme complex.

Caption: this compound inhibits the Fas1 enzyme complex.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are outlines of key experimental protocols for studying this compound and myriocin.

Serine Palmitoyltransferase (SPT) Activity Assay

This assay measures the activity of SPT by quantifying the incorporation of a labeled substrate into the product, 3-ketodihydrosphingosine.

Principle: The condensation of L-serine and palmitoyl-CoA by SPT is monitored using a radiolabeled substrate, typically [³H]L-serine. The radiolabeled product is then extracted and quantified by liquid scintillation counting.

Materials:

  • Cell lysates or purified SPT enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 8.0, 25 mM DTT, 2 mM EDTA, 20 µM PLP)[9]

  • [³H]L-serine

  • Palmitoyl-CoA

  • Myriocin (as inhibitor)

  • Organic solvents for extraction (e.g., chloroform/methanol)

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture containing the assay buffer, cell lysate or purified enzyme, and the inhibitor (myriocin) or vehicle control. Pre-incubate on ice.[9]

  • Initiate the reaction by adding a labeling mix containing [³H]L-serine and palmitoyl-CoA.[9]

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[9]

  • Stop the reaction by adding an alkaline methanol (B129727) solution.[9]

  • Extract the lipids using an organic solvent mixture.

  • Quantify the radioactivity in the organic phase using a scintillation counter. The amount of radioactivity is proportional to the SPT activity.

Fatty Acid Synthase 1 (Fas1) Activity Assay

This assay measures the activity of Fas1 by monitoring the consumption of NADPH, a required cofactor for the fatty acid synthesis reaction.

Principle: The overall reaction of fatty acid synthesis consumes NADPH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Materials:

  • Purified Fas1 enzyme or cell lysate

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5, 2 mM EDTA, 300 µg/mL fatty acid-free BSA, 10 mM cysteine)[10]

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • This compound (as inhibitor)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette containing the assay buffer, acetyl-CoA, malonyl-CoA, and the inhibitor (this compound) or vehicle control.

  • Initiate the reaction by adding the purified Fas1 enzyme or cell lysate.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADPH consumption is proportional to the Fas1 activity.

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antifungal compound is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the fungus. The growth is assessed visually or by measuring optical density after a defined incubation period.

Materials:

  • Antifungal compound (this compound)

  • Fungal isolate

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the antifungal compound.

  • Perform a serial two-fold dilution of the compound in the growth medium in the wells of a 96-well plate.[11]

  • Inoculate each well with a standardized suspension of the fungal isolate.[11]

  • Include a positive control (no drug) and a negative control (no inoculum).

  • Incubate the plate at an appropriate temperature and duration (e.g., 35°C for 24-48 hours).[11]

  • Determine the MIC, which is the lowest concentration of the compound that shows no visible growth or a significant reduction in optical density compared to the positive control.[12]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial characterization and comparison of enzyme inhibitors like this compound and myriocin.

Experimental_Workflow General Workflow for Inhibitor Characterization cluster_initial Initial Screening & Target Identification cluster_characterization In Vitro Characterization cluster_cellular Cellular & In Vivo Effects Screen High-Throughput Screening Hit Hit Compound (this compound or Myriocin) Screen->Hit TargetID Target Identification (e.g., Haploinsufficiency Profiling) Hit->TargetID MIC MIC Assay (for antifungals) Hit->MIC EnzymeAssay Enzyme Activity Assay (Fas1 or SPT) TargetID->EnzymeAssay Potency Determine IC50 / Ki EnzymeAssay->Potency Lipidomics Lipidomics Analysis Potency->Lipidomics Signaling Downstream Signaling Analysis Lipidomics->Signaling Phenotype Phenotypic Assays (e.g., Virulence, Apoptosis) Signaling->Phenotype InVivo In Vivo Efficacy Studies Phenotype->InVivo caption Workflow for inhibitor characterization.

Caption: Workflow for inhibitor characterization.

Conclusion

This compound and myriocin represent two distinct strategies for targeting lipid metabolism. This compound's inhibition of fatty acid biosynthesis via Fas1 highlights a promising avenue for the development of broad-spectrum antifungal agents. In contrast, myriocin's potent and specific inhibition of the initial step in sphingolipid synthesis has well-documented immunosuppressive and antiproliferative effects. The choice between these or similar inhibitors will depend on the specific research question or therapeutic goal. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and interpret studies involving these and other inhibitors of lipid metabolic pathways.

References

(Rac)-NPD6433: A Novel Antifungal Agent and its Interaction with Existing Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens presents a significant challenge to global health. In the quest for novel therapeutic strategies, (Rac)-NPD6433 has been identified as a promising broad-spectrum antifungal agent with a unique mechanism of action. This guide provides a comprehensive overview of this compound, its antifungal properties, and critically examines its synergistic potential with existing antifungal drugs based on available experimental data.

Introduction to this compound

This compound is a triazenyl indole (B1671886) compound that has demonstrated potent activity against a wide range of pathogenic fungi, including species of Candida, Cryptococcus, and Aspergillus.[1][2][3] Notably, it has shown efficacy against fungal strains that are resistant to conventional antifungal medications.[2][4] The compound exhibits a favorable safety profile with low toxicity to human cells, making it a candidate for further therapeutic development.[4][5]

Mechanism of Action of this compound

This compound exerts its antifungal effect by inhibiting fungal fatty acid biosynthesis.[1][6] Mechanistic studies have revealed that it specifically targets the enoyl reductase domain of fatty acid synthase 1 (Fas1).[1][2][7] This covalent inhibition disrupts the flavin mononucleotide-dependent NADPH-oxidation activity of the enzyme, leading to the arrest of essential fatty acid production and ultimately fungal cell death.[1][2][7]

NPD6433_Mechanism_of_Action Mechanism of Action of this compound NPD6433 This compound Fas1 Fatty Acid Synthase 1 (Fas1) (Enoyl Reductase Domain) NPD6433->Fas1 Covalently Inhibits FattyAcidBiosynthesis Fatty Acid Biosynthesis Fas1->FattyAcidBiosynthesis Arrests FungalCellDeath Fungal Cell Death FattyAcidBiosynthesis->FungalCellDeath Leads to

Caption: Mechanism of action of this compound.

Synergistic Effects with Existing Antifungals: Current Evidence

A critical aspect of developing new antifungal agents is their potential for use in combination therapy to enhance efficacy and combat resistance. However, current research on the synergistic effects of this compound with existing antifungal classes is limited.

Azoles (Fluconazole)

Studies investigating the interaction between this compound and the azole antifungal fluconazole (B54011) have been conducted. The results from these studies indicate a lack of synergy. Specifically, it was found that this compound did not sensitize azole-resistant isolates of Candida albicans to fluconazole, nor did it exhibit synergistic activity with fluconazole against a panel of pathogenic yeasts in rich medium.[1]

Other Antifungal Classes

To date, there is a notable absence of published data on the synergistic or antagonistic interactions of this compound with other major classes of antifungal drugs, such as:

  • Echinocandins (e.g., caspofungin, micafungin)

  • Polyenes (e.g., amphotericin B)

Further research is required to explore these potential interactions and determine if combination therapies involving this compound could be a viable clinical strategy.

Antifungal Activity of this compound (Monotherapy)

While synergistic data is lacking, this compound has demonstrated significant antifungal activity as a standalone agent. The following table summarizes its in vitro activity against various fungal pathogens.

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Candida albicansVaries by isolate[1][5]
Candida glabrataVaries by isolate[5]
Candida aurisMIC90 = 5[1]
Cryptococcus neoformansVaries by isolate[1][5]
Aspergillus fumigatusActive[1]

MIC (Minimum Inhibitory Concentration) values can vary depending on the specific isolate and testing conditions.

Experimental Protocols for Assessing Antifungal Synergy

For researchers planning to investigate the synergistic potential of this compound with other antifungal agents, the following experimental protocols are standard in the field.

Checkerboard Broth Microdilution Assay

The checkerboard assay is a widely used in vitro method to quantify the interaction between two antimicrobial agents.[4][8]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI), which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Stock solution of the second antifungal agent

  • Fungal inoculum suspension (adjusted to 0.5 McFarland standard)

  • Appropriate broth medium (e.g., RPMI-1640)

  • Microplate reader

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial dilutions of this compound along the x-axis of the microtiter plate.

    • Prepare serial dilutions of the second antifungal agent along the y-axis of the plate.

    • The final plate will contain a grid of wells with varying concentrations of both drugs.

  • Inoculation: Inoculate each well with the standardized fungal suspension.

  • Controls: Include wells with each drug alone (to determine the MIC of each agent individually), a growth control (no drug), and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the fungal species being tested.

  • Data Analysis:

    • Determine the MIC for each drug alone and in combination by visual inspection or by measuring absorbance with a microplate reader.

    • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpretation of FICI values:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Checkerboard_Assay_Workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis DrugA_Dilution Serial Dilutions of This compound (Drug A) Plate_Setup Dispense Drug Dilutions into 96-well Plate DrugA_Dilution->Plate_Setup DrugB_Dilution Serial Dilutions of Antifungal B (Drug B) DrugB_Dilution->Plate_Setup Inoculum_Prep Prepare Fungal Inoculum Inoculation Inoculate Wells Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Determine MICs Incubation->Read_Results Calculate_FICI Calculate FICI Read_Results->Calculate_FICI Interpret Interpret Interaction Calculate_FICI->Interpret

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the rate of fungal killing by antimicrobial agents, alone and in combination.

Objective: To assess whether a drug combination is fungicidal or fungistatic and to confirm synergistic interactions over time.

Procedure:

  • Prepare tubes with a standardized fungal inoculum in broth medium.

  • Add the antifungal agents at concentrations determined from the checkerboard assay (e.g., sub-MIC concentrations that show synergy).

  • Include control tubes with each drug alone and a drug-free growth control.

  • Incubate the tubes with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them on agar (B569324) plates to determine the number of viable colony-forming units (CFU/mL).

  • Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Fungicidal activity is often defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion and Future Directions

This compound is a novel antifungal agent with a distinct mechanism of action that holds promise for the treatment of fungal infections, including those caused by drug-resistant strains. While its efficacy as a monotherapy is supported by initial studies, the current body of evidence does not support a synergistic interaction with fluconazole. The potential for synergy with other classes of antifungals remains an open and important area for investigation. The experimental protocols detailed in this guide provide a framework for conducting such studies. Future research should focus on systematically evaluating the in vitro and in vivo interactions of this compound with echinocandins and polyenes to fully elucidate its therapeutic potential in combination regimens.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.